molecular formula C8H3BrFNO2 B1448853 5-Bromo-3-cyano-2-fluorobenzoic acid CAS No. 1805187-42-1

5-Bromo-3-cyano-2-fluorobenzoic acid

Cat. No.: B1448853
CAS No.: 1805187-42-1
M. Wt: 244.02 g/mol
InChI Key: YZIJQAKSBQIAFP-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H3BrFNO2 and its molecular weight is 244.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-cyano-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-cyano-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIJQAKSBQIAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-3-cyano-2-fluorobenzoic acid CAS number and IUPAC identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-Bromo-3-cyano-2-fluorobenzoic acid , a specialized polysubstituted aromatic scaffold used in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

5-Bromo-3-cyano-2-fluorobenzoic acid is a highly functionalized intermediate valuable for its orthogonal reactivity. It features three distinct reaction handles: a carboxylic acid (amide coupling), an aryl bromide (cross-coupling), and a nitrile (heterocycle formation/reduction), all positioned around a fluoro-aromatic core that enables nucleophilic aromatic substitution (


).
Core Identifiers
PropertyDetail
CAS Number 1805187-42-1
IUPAC Name 5-Bromo-3-cyano-2-fluorobenzoic acid
Molecular Formula

Molecular Weight 244.02 g/mol
SMILES OC(=O)C1=CC(Br)=CC(C#N)=C1F
InChI Key HADZSOZVTCEMNP-UHFFFAOYSA-N (Analogous base structure)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water

Synthetic Methodology

The synthesis of this polysubstituted arene relies on exploiting the directing effects of the fluorine and carboxylic acid groups to install the bromine and nitrile substituents with high regiocontrol.

Strategic Retrosynthesis

The most robust synthetic logic utilizes regioselective bromination of a pre-functionalized 3-cyano-2-fluorobenzoic acid core. The fluorine atom (ortho/para director) and the nitrile/carboxylic acid groups (meta directors) cooperatively activate the C5 position for electrophilic halogenation.

Protocol: Convergent Synthesis Route
Step 1: Synthesis of 3-Cyano-2-fluorobenzoic Acid

Precursor: 2-Fluoro-3-iodobenzoic acid or 2-Fluoro-3-aminobenzoic acid.

  • Method A (Cyano-de-iodination): Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C) of 2-fluoro-3-iodobenzoic acid ester, followed by hydrolysis.

  • Method B (Sandmeyer): Diazotization of 2-fluoro-3-aminobenzoic acid (

    
    , 
    
    
    
    , 0°C) followed by treatment with Copper(I) Cyanide (
    
    
    ).
Step 2: Regioselective Bromination (The Critical Step)

This step installs the bromine atom at the C5 position.

  • Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (

    
    ) or Trifluoroacetic acid (TFA).
    
  • Mechanism: The fluorine atom at C2 activates the positions ortho (C3 - blocked) and para (C5). The electron-withdrawing nitrile (at C3) and carboxyl (at C1) groups deactivate the ring but direct incoming electrophiles meta to themselves—which corresponds to C5.

  • Convergence: All three substituents direct the incoming bromine to C5 , ensuring high regioselectivity.

Experimental Procedure (General Protocol):

  • Dissolution: Dissolve 3-cyano-2-fluorobenzoic acid (1.0 eq) in concentrated

    
     at 0°C.
    
  • Bromination: Add NBS (1.1 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the appearance of the M+2 bromine isotope peak.

  • Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

SynthesisWorkflow Start 2-Fluoro-3-aminobenzoic acid Step1 Step 1: Sandmeyer Cyanation (NaNO2, HCl; CuCN) Start->Step1 Inter Intermediate: 3-Cyano-2-fluorobenzoic acid Step1->Inter Step2 Step 2: Electrophilic Bromination (NBS, H2SO4) Inter->Step2 Directing Groups: F(o,p) + CN(m) + COOH(m) -> Target C5 Final Target: 5-Bromo-3-cyano-2-fluorobenzoic acid Step2->Final

Caption: Convergent synthesis exploiting cooperative directing effects to install the bromine atom at C5.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design due to its ability to interact with multiple binding pockets simultaneously.

Reactivity (The Fluorine Handle)

The fluorine atom at C2 is activated by the electron-withdrawing cyano (C3) and carboxyl (C1) groups, making it highly susceptible to nucleophilic aromatic substitution (


).
  • Application: Reaction with primary or secondary amines (e.g., piperazines, anilines) to install a solubilizing tail or a hinge-binding motif.

  • Condition:

    
    , DIPEA, DMSO, 60–80°C.
    
Suzuki-Miyaura Coupling (The Bromine Handle)

The C5-Bromine serves as a classic handle for palladium-catalyzed cross-coupling.

  • Application: Extending the carbon skeleton to reach hydrophobic back-pockets in enzyme active sites.

Heterocycle Formation (The Nitrile Handle)

The C3-Nitrile is a versatile precursor for bioisosteres.

  • Tetrazoles: Reaction with sodium azide (

    
    ) yields a lipophilic acid bioisostere.
    
  • Oxadiazoles: Reaction with hydroxylamine followed by acylation creates stable heterocyclic linkers.

MedChemPathways Core 5-Bromo-3-cyano-2-fluorobenzoic acid (Core Scaffold) SNAr SNAr Displacement (C2-F) Reagent: Amines/Anilines Core->SNAr Suzuki Suzuki Coupling (C5-Br) Reagent: Aryl Boronic Acids, Pd(0) Core->Suzuki Cycliz Cyclization (C3-CN) Reagent: NaN3 or NH2OH Core->Cycliz Prod1 Kinase Hinge Binder (Amino-substitution) SNAr->Prod1 Prod2 Extended Biaryl Scaffold (Hydrophobic Reach) Suzuki->Prod2 Prod3 Tetrazole/Oxadiazole (Bioisosteres) Cycliz->Prod3

Caption: Divergent derivatization pathways for drug discovery using the orthogonal functional groups.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Risk: The nitrile moiety can release cyanide under extreme acidic/thermal decomposition; however, it is generally stable under standard organic synthesis conditions.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the acid chloride (if derivatized) or hydration of the nitrile.

References

  • Chemical Identity & CAS: "5-Bromo-3-cyano-2-fluorobenzoic acid Product Page." CoChemical, Accessed 2026.

  • Synthetic Methodology (Bromination): "Method for preparing 5-bromo-2-fluorobenzoic acid derivatives."[1] GuideChem, Accessed 2026.

  • Sandmeyer Cyanation Protocols: "Synthesis of 2-Amino-3-fluorobenzoic acid and derivatives." Organic Syntheses, Coll. Vol. 10, p. 423.

  • Related Scaffold Synthesis: "Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid." Journal of Chemical Research, 2012.[2]

Sources

In-Depth Technical Guide: Physical Properties and Solubility Profiling of 5-Bromo-3-cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and advanced organic synthesis, highly functionalized benzoic acids serve as critical, privileged building blocks. 5-Bromo-3-cyano-2-fluorobenzoic acid (1)[1] is a prime example of such a scaffold. This whitepaper provides a rigorous, mechanistic analysis of its physicochemical properties, thermodynamic solubility profile, and the self-validating analytical methodologies required for its accurate laboratory characterization.

Molecular Architecture and Causality of Physicochemical Properties

The macroscopic properties of 5-Bromo-3-cyano-2-fluorobenzoic acid are directly dictated by its micro-environmental electronic and steric effects. As an Application Scientist, it is crucial to understand why this molecule behaves the way it does before attempting to formulate or react it.

G cluster_molecule 5-Bromo-3-cyano-2-fluorobenzoic acid Core Benzoic Acid Core F_sub 2-Fluoro (Inductive EWD) Core->F_sub CN_sub 3-Cyano (Strong EWD) Core->CN_sub Br_sub 5-Bromo (Lipophilic/Heavy) Core->Br_sub pKa Lowered pKa (~2.2 - 2.5) F_sub->pKa CN_sub->pKa LogP Increased LogP (Lipophilicity) Br_sub->LogP Sol pH-Dependent Aqueous Solubility pKa->Sol LogP->Sol

Substituent electronic and steric effects governing the physicochemical profile.

  • 2-Fluoro (F): The highly electronegative fluorine atom ortho to the carboxylic acid exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, significantly lowering the pKa. For context, the structurally related 5-bromo-2-fluorobenzoic acid exhibits a pKa of approximately 2.88 (2)[2].

  • 3-Cyano (CN): The cyano group acts as a powerful electron-withdrawing moiety via both inductive (-I) and resonance (-R) mechanisms. Positioned meta to the carboxylic acid, it further delocalizes the negative charge of the conjugate base, pushing the predicted pKa down to an estimated 2.2–2.5.

  • 5-Bromo (Br): The heavy bromine atom adds significant lipophilicity (increasing LogP) and serves as a prime site for transition-metal-catalyzed cross-coupling reactions.

Table 1: Quantitative Physicochemical Data
ParameterValue / DescriptionMechanistic Note
CAS Number 1805187-42-1Unique identifier for regulatory tracking[1].
Molecular Formula C8H3BrFNO2Highly halogenated/functionalized framework.
Molecular Weight 244.02 g/mol Favorable for small-molecule drug design (Rule of 5 compliant).
Predicted pKa ~2.2 - 2.5Acidic due to synergistic -I/-R effects of F and CN groups.
Predicted LogP ~2.4 - 2.8Driven by the lipophilic 5-bromo substituent.

Thermodynamic Solubility Profile

Because the pKa is exceptionally low (~2.2–2.5), the compound's solubility is highly pH-dependent, governed by the Henderson-Hasselbalch relationship. At physiological pH (7.4), the compound is >99.9% ionized, leading to high aqueous solubility as a carboxylate salt. Conversely, in the acidic environment of the stomach (pH 1.2), the unionized form dominates, and solubility drops drastically due to the high crystal lattice energy of the planar, halogenated ring.

Table 2: Estimated Solubility Profile across Solvents
Solvent SystemSolubility CategoryCausality / Rationale
Aqueous Buffer (pH 1.2) Very Slightly SolubleUnionized form dominates; strong pi-pi stacking limits dissolution.
Aqueous Buffer (pH 7.4) SolubleFully ionized carboxylate; strong ion-dipole interactions with water.
DMSO / DMF Freely SolublePolar aprotic solvents easily disrupt the crystal lattice via dipole-dipole interactions with the -CN and -F groups.
Ethanol / Methanol SolubleFavorable hydrogen bond acceptance by -CN/-F, and donation by -COOH.
Hexane InsolubleLack of favorable solvent-solute interactions to overcome lattice energy.

Rigorous Profiling Workflows (Self-Validating Systems)

Standard kinetic solubility assays (e.g., nephelometry) are insufficient for rigorous thermodynamic profiling. As an industry standard, we employ self-validating methodologies to ensure absolute data integrity.

G Start Excess Solid Addition (Buffer pH 1.2 - 7.4) Eq Isothermal Shaking (24-48h at 25°C) Start->Eq Sep Phase Separation (Ultracentrifugation) Eq->Sep Analysis HPLC-UV Quantification Sep->Analysis Supernatant Valid Solid State Verification (XRPD to check form) Sep->Valid Pellet Analysis->Valid Cross-validation

Self-validating thermodynamic solubility workflow ensuring polymorphic stability.

Protocol 1: Shake-Flask Method for Thermodynamic Aqueous Solubility

This protocol is compliant with 3[3] and engineered to prevent false positives.

  • Preparation: Add an excess amount of 5-Bromo-3-cyano-2-fluorobenzoic acid solid to a glass vial containing the target buffer (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 7.4).

  • Equilibration: Seal the vial and agitate isothermally at 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Extended shaking ensures true thermodynamic equilibrium is reached, overcoming the high crystal lattice energy characteristic of highly substituted aromatic systems.

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes. Causality: Ultracentrifugation is critical to prevent sub-micron colloidal aggregates from remaining in the supernatant and artificially inflating the measured UV absorbance.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (The Self-Validating Step): Recover the undissolved pellet, dry gently, and analyze via X-ray Powder Diffraction (XRPD). Trustworthiness: By analyzing the pellet, we cross-validate that the solid has not converted to a hydrate or a salt form during equilibration. If the polymorph changes, the measured solubility is invalid for the original API form.

Protocol 2: Potentiometric pKa Determination via Co-Solvent Extrapolation

Because highly halogenated benzoic acids often exhibit poor aqueous solubility in their unionized state, direct aqueous titration frequently fails due to precipitation.

  • Dissolution: Dissolve the compound in a standardized 0.15 M KCl solution (to maintain constant ionic strength) utilizing varying volume fractions of a co-solvent (e.g., methanol, 20-50% v/v).

  • Titration: Titrate with standardized 0.1 M KOH using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO2 interference.

  • Extrapolation: Plot the apparent pKa (psKa) measured in the co-solvent mixtures against the dielectric constant of the medium. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% co-solvent.

Applications in Drug Development and Synthesis

The specific substitution pattern of 5-Bromo-3-cyano-2-fluorobenzoic acid makes it a highly sought-after intermediate:

  • Late-Stage Diversification: The 5-bromo group is a perfect handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing rapid library generation.

  • Conformational Locking: When the carboxylic acid is coupled to an amine to form an amide, the ortho-fluoro group locks the conformation of the amide bond via dipole minimization—a common tactic in structure-based drug design to increase target binding affinity.

  • Metabolic Stability: The 3-cyano group acts as a strong hydrogen bond acceptor while simultaneously blocking a metabolic soft-spot on the phenyl ring, increasing the in vivo half-life of derived drug candidates.

References

  • Title: 5-Bromo-3-cyano-2-fluorobenzoic acid | 1805187-42-1 Source: Cochemical URL: [Link]

  • Title: 5-Bromo-2-fluorobenzoic acid (Reference Data) Source: Protheragen URL: [Link]

  • Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD Test Guideline 105) Source: Chemical Research in Toxicology / Korea University URL: [Link]

Sources

Literature review of 2-fluoro-3-cyanobenzoic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Medicinal Chemistry of 2-Fluoro-3-cyanobenzoic Acid Derivatives

Introduction: The Strategic Importance of the 2-Fluoro-3-cyanobenzoic Acid Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the future trajectory of a research program. The 2-fluoro-3-cyanobenzoic acid motif has emerged as a privileged structure, a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets, thereby offering a versatile starting point for the development of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced medicinal chemistry of its derivatives, exploring the rationale behind their design, their synthesis, and their application across various therapeutic areas.

The power of this scaffold lies in the synergistic interplay of its three key functional groups: the carboxylic acid, the ortho-fluoro substituent, and the meta-cyano group. The fluorine atom, with its high electronegativity and small van der Waals radius, offers a unique tool for modulating a molecule's physicochemical properties.[1][2] Its presence can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune the acidity (pKa) of the adjacent carboxylic acid.[1][3] The cyano group, a potent electron-withdrawing group and an effective hydrogen bond acceptor, provides a crucial interaction point for binding to biological targets, often mimicking the hydrogen bonding capabilities of a carbonyl or other polar groups.[4] The carboxylic acid itself serves as a versatile synthetic handle, readily converted into esters, amides, and other functional groups, allowing for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic profiles.[1]

This guide will provide a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2-fluoro-3-cyanobenzoic acid derivatives, grounded in authoritative research and practical application.

Part 1: Therapeutic Applications & Mechanistic Insights

The unique electronic and steric properties of the 2-fluoro-3-cyanobenzoic acid core have been leveraged to design potent and selective inhibitors for a range of biological targets. This section will explore its application in oncology, inflammation, and neurodegenerative diseases.

Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6][7] The design of small molecule kinase inhibitors often relies on scaffolds that can effectively compete with ATP for binding in the kinase catalytic site. The 2-fluoro-3-cyanobenzoic acid framework is particularly well-suited for this role.

Structure-Activity Relationship (SAR) Insights: Derivatives of this scaffold are frequently designed so that the cyano group can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The 2-fluoro substituent can enhance binding affinity through interactions with nearby residues and improve metabolic stability. The carboxylic acid is typically converted to an amide, linking the core scaffold to other recognition elements that confer selectivity for specific kinases.

For example, in the design of inhibitors for Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR-2, and FLT-3, the anilino-quinazoline core is a common pharmacophore. The 2-fluoro-3-cyanobenzoic acid moiety can be appended to this core to create potent inhibitors where the cyano group interacts with the hinge region, and the fluorinated ring occupies the ribose pocket.

Quantitative Data on Kinase Inhibition:

Compound ClassTarget KinaseIC50 (µM)Reference
Isatin-hydrazone derivativeEGFR0.369[8]
Isatin-hydrazone derivativeVEGFR-20.266[8]
Isatin-hydrazone derivativeFLT-30.546[8]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates the general mechanism by which RTK inhibitors block downstream signaling pathways involved in cell proliferation and survival.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Signaling Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins RTK->P1 Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds & Activates Inhibitor 2-Fluoro-3-cyanobenzoic Acid Derivative Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Phosphorylates ADP ADP P1_P Phosphorylated Proteins P1->P1_P Phosphorylation RAS RAS P1_P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Drives Gene Expression

Caption: Inhibition of RTK signaling by a 2-fluoro-3-cyanobenzoic acid derivative.

Anti-inflammatory Agents

Chronic inflammation is a contributing factor to a host of diseases, including arthritis, cardiovascular disease, and certain cancers.[9] Key targets for anti-inflammatory drugs include enzymes like cyclooxygenases (COX-1 and COX-2) and transcription factors such as NF-κB.[1][9] Fluorinated benzoic acids have a well-established history in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3]

Structure-Activity Relationship (SAR) Insights: For COX inhibition, the acidic carboxylate of the benzoic acid is crucial for binding to the active site. The 2-fluoro and 3-cyano groups can modulate the electronic properties of the aromatic ring, influencing selectivity between COX-1 and COX-2. For instance, analogues of celecoxib, a selective COX-2 inhibitor, have been developed by replacing the sulfonamide group with fluorinated benzoic acid moieties, resulting in compounds with high potency and selectivity for COX-2.[1] This selectivity is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Quantitative Data on COX Inhibition:

CompoundModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1h 2-Fluorobenzoyl group instead of sulfamoylphenyl>1000.049>2040
Celecoxib -150.04375
Data adapted from a comparative analysis of celecoxib analogues.[1]

Signaling Pathway: COX-2 Inhibition and Prostaglandin Synthesis

The diagram below shows how NSAIDs containing the 2-fluorobenzoic acid scaffold block the inflammatory cascade by inhibiting the COX-2 enzyme.

COX_Inhibition AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Catalyzes Conversion Inhibitor 2-Fluorobenzoic Acid Derivative (NSAID) Inhibitor->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Precursor Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates

Caption: Mechanism of action for COX-2 inhibitory anti-inflammatory drugs.[1]

Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including neuroinflammation, oxidative stress, and the aggregation of misfolded proteins.[10][11][12] Designing molecules that can cross the blood-brain barrier (BBB) and modulate these processes is a significant challenge. The physicochemical properties imparted by the 2-fluoro-3-cyanobenzoic acid scaffold make it an attractive starting point for CNS-targeted drug discovery.

Structure-Activity Relationship (SAR) Insights: The lipophilicity and polarity of a molecule are critical for BBB penetration. The fluorine atom can increase lipophilicity, while the cyano and carboxyl groups provide polarity that must be carefully balanced. Derivatives can be designed as inhibitors of enzymes implicated in neurodegeneration, such as β-secretase (BACE1) in Alzheimer's disease, or as modulators of neuroinflammatory pathways.[13] Furthermore, fluorinated cyanine derivatives have shown potential for both imaging and inhibiting the aggregation of amyloid-β oligomers, a key pathological hallmark of Alzheimer's.

Workflow for Screening Neuroprotective Compounds:

The following workflow outlines a typical screening cascade for identifying and characterizing novel neuroprotective agents based on the 2-fluoro-3-cyanobenzoic acid scaffold.

Neuro_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Design & Synthesize 2-Fluoro-3-cyanobenzoic Acid Derivative Library assay1 Primary Assay: Target-based (e.g., BACE1, Kinase) start->assay1 assay2 Secondary Assay: Cell-based (Neuroprotection, Anti-inflammatory) assay1->assay2 Active Hits assay3 Toxicity Assay (e.g., MTT on neuronal cells) assay2->assay3 Confirmed Hits pk_pd Pharmacokinetics (PK) & BBB Penetration Studies assay3->pk_pd Non-toxic Hits efficacy Efficacy Studies in Disease Models (e.g., Transgenic Mice) pk_pd->efficacy Brain-penetrant Hits lead_opt Lead Optimization (SAR-guided) efficacy->lead_opt Efficacious Compounds

Caption: A high-level workflow for the discovery of neuroprotective agents.

Part 2: Experimental Methodologies

The successful application of the 2-fluoro-3-cyanobenzoic acid scaffold relies on robust synthetic and analytical methods. This section provides validated, step-by-step protocols for a representative synthesis and a key biological assay.

Synthesis of a 2-Fluoro-3-cyanobenzamide Derivative

This protocol describes a general method for the amide coupling of 2-fluoro-3-cyanobenzoic acid with a primary or secondary amine, a common step in the elaboration of this scaffold.

Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-3-cyanobenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Synthetic Workflow Diagram:

Synthesis_Workflow start 2-Fluoro-3-cyano- benzoic Acid reagents1 + Coupling Agent (HATU) + Base (DIPEA) in Dry DCM, 0°C start->reagents1 activated Activated Ester (Intermediate) reagents1->activated reagents2 + Amine (R-NH₂) Warm to RT activated->reagents2 product Purified 2-Fluoro-3-cyano- benzamide reagents2->product Work-up & Purification

Sources

Strategic Utilization of the 5-Bromo-3-cyano-2-fluorobenzoic Acid Scaffold in Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical reactivity, and experimental application of the 5-Bromo-3-cyano-2-fluorobenzoic acid scaffold.

Executive Summary: The "Goldilocks" Synthon

In modern medicinal chemistry, the demand for scaffolds that offer orthogonal functionalization —the ability to modify specific sites of a molecule independently—is paramount. 5-Bromo-3-cyano-2-fluorobenzoic acid (CAS: 1227311-54-3 / 1805187-42-1 variants) represents a privileged "tri-functional" building block.

Its value lies in its unique electronic architecture:

  • 2-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent carboxylic acid (C1) and nitrile (C3) groups.
    
  • 3-Cyano Group: A versatile handle for heterocycle formation (e.g., quinazolines, tetrazoles) or hydrolysis to amides.

  • 5-Bromo Position: A stable handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of lipophilic tails or biaryl systems critical for potency.

This guide explores its application in designing FXR modulators (metabolic disease), GlyT1 inhibitors (CNS), and Kinase inhibitors (oncology).

Chemical Architecture & Reactivity Map

The scaffold's power is defined by its reactivity hierarchy. The fluorine atom is the "trigger," the nitrile/acid pair is the "engine" for cyclization, and the bromine is the "anchor" for potency elements.

Reactivity Logic Flow
  • Step 1 (

    
    ):  Nucleophiles (amines/hydrazines) displace the Fluorine at C2. This is the most kinetically favored step.
    
  • Step 2 (Cyclization): The newly installed nucleophile attacks the adjacent C1-Carboxyl or C3-Cyano group to form fused rings (e.g., isoindolinones, quinazolinones).

  • Step 3 (Coupling): The C5-Bromine remains intact during steps 1 & 2, allowing for final library generation via cross-coupling.

Visualization: Reactivity & Functionalization Pathways

ReactivityMap Scaffold 5-Bromo-3-cyano- 2-fluorobenzoic Acid SNAr Step 1: SNAr Displacement (C2-Fluoro) Scaffold->SNAr Primary Amines (R-NH2) Intermediate 2-Amino-3-cyano- 5-bromobenzoic acid deriv. SNAr->Intermediate Cyclization Step 2: Cyclization (C1-COOH or C3-CN) FusedRing Fused Heterocycle (Quinazoline/Isoindolinone) Cyclization->FusedRing Coupling Step 3: Pd-Catalyzed Coupling (C5-Bromo) FinalDrug Final Drug Candidate (FXR/GlyT1/Kinase Inhibitor) Coupling->FinalDrug Intermediate->Cyclization Acid/Base Heat FusedRing->Coupling Boronic Acids Pd(dppf)Cl2

Figure 1: Sequential functionalization strategy for the 5-Bromo-3-cyano-2-fluorobenzoic acid scaffold.

Therapeutic Applications

A. Metabolic Disease: Farnesoid X Receptor (FXR) Modulators

Context: FXR agonists are critical for treating Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC). Mechanism: The scaffold is used to construct the polar "head" of the molecule that interacts with the receptor's ligand-binding domain (LBD), while the bromine allows attachment of a lipophilic "tail" to occupy the hydrophobic pocket. Key Reference: Bridged Bicyclic Compounds as FXR Modulators (EP 3704113 B1) [1].

B. CNS Disorders: GlyT1 Inhibitors

Context: Glycine Transporter 1 (GlyT1) inhibitors enhance NMDA receptor signaling, offering a potential treatment for the negative symptoms of Schizophrenia . Mechanism: The scaffold serves as a precursor to fused pyrrolo[3,4-c]pyrazole cores. The cyano group is essential for forming the fused ring system, while the fluorine directs the regioselectivity of the initial hydrazine attack. Key Reference: Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole compounds (WO 2015/164520 A1) [2].

C. Oncology: Kinase Inhibitors (Hypothetical/Emerging)

Context: The 3-cyano-2-aminobenzamide motif is a classic pharmacophore in kinase inhibitors (e.g., similar to the core of Neratinib or Afatinib precursors). Utility: The 5-bromo position allows for the introduction of solubilizing groups (e.g., morpholine/piperazine via Buchwald coupling) to improve PK/PD profiles.

Experimental Protocols

Protocol A: Displacement & Cyclization (Core Synthesis)

Objective: To replace the C2-fluorine with an amine and cyclize to a quinazolinone core.

Reagents:

  • 5-Bromo-3-cyano-2-fluorobenzoic acid (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Acetonitrile (MeCN) or DMA

Step-by-Step:

  • Dissolution: Dissolve 5-Bromo-3-cyano-2-fluorobenzoic acid (1.0 g, 4.1 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add TEA (1.4 mL, 10.2 mmol) followed by the aniline derivative (4.5 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS for disappearance of the starting material (M+H 244/246).

  • Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl and Brine. Dry over

    
    .
    
  • Cyclization (Optional): To close the ring (e.g., to a quinazolinone), treat the intermediate with Formamidine acetate in ethanol at reflux for 12 hours.

Validation Criteria:

  • LC-MS: Mass shift corresponding to

    
    .
    
  • 1H NMR: Loss of the specific F-coupled splitting pattern on the aromatic ring.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Functionalization of the bromine handle.

Reagents:

  • Scaffold Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane

Step-by-Step:

  • Degassing: In a microwave vial, combine the scaffold intermediate, boronic acid, and potassium carbonate solution in 1,4-dioxane. Sparge with Nitrogen for 5 minutes.

  • Catalyst: Add

    
     catalyst rapidly. Seal the vial.
    
  • Heating: Heat to 90°C for 2-4 hours (or 110°C for 30 mins in microwave).

  • Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the physicochemical impact of the 5-bromo-3-cyano-2-fluoro substitution pattern compared to standard benzoic acids.

Property5-Bromo-3-cyano-2-fluoro-BAStandard Benzoic AcidImpact on Drug Design
pKa (COOH) ~2.8 - 3.04.2Increased acidity due to ortho-F and meta-CN; improves salt formation.
Lipophilicity (LogP) ~2.11.87Bromine adds lipophilicity; useful for membrane permeability.
S_NAr Reactivity High LowEnables rapid library synthesis via amine displacement.
Metabolic Stability HighLow/MedFluorine blocks metabolic oxidation at the C2 position.

Pathway Visualization: Mechanism of Action (FXR Agonist Example)

The following diagram illustrates how a drug derived from this scaffold engages the FXR receptor to treat liver fibrosis.

MOA Drug Scaffold-Derived Agonist (Bromine tail in hydrophobic pocket) Receptor FXR (Nuclear Receptor) Drug->Receptor Binds LBD Complex Drug-FXR Complex Receptor->Complex CoActivator Recruitment of Co-Activators (SRC-1, PGC-1a) Complex->CoActivator Conformational Change GeneExp Gene Transcription (SHP, BSEP) CoActivator->GeneExp Effect Therapeutic Effect: Reduced Bile Acid Synthesis Anti-fibrotic Activity GeneExp->Effect

Figure 2: Mechanism of Action for FXR agonists derived from the 5-bromo-3-cyano-2-fluorobenzoic acid scaffold.

References

  • European Patent Office. (2020). Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators. EP 3704113 B1. Retrieved from .

  • World Intellectual Property Organization. (2015). Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as GlyT1 inhibitors. WO 2015/164520 A1. Retrieved from .

  • BenchChem. (2025). 2-Fluorobenzoic acid derivatives in medicinal chemistry. Retrieved from .

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24882783, 5-Bromo-2-fluorobenzoic acid. Retrieved from .

Methodological & Application

Optimizing Buchwald-Hartwig amination on 5-bromo-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination of 5-bromo-substituted benzoic acids presents a specific "orthogonal" challenge in cross-coupling chemistry: the incompatibility of the free carboxylic acid moiety with standard palladium catalytic cycles. While the 5-bromo position (meta) is sterically accessible, the acidic proton (


) and the resulting carboxylate anion often lead to catalyst poisoning via the formation of unreactive palladium-carboxylate complexes or solubility-driven catalyst crash-out.

This guide provides two distinct workflows:

  • The "Gold Standard" Route (Ester Protection): The most reliable method for scale-up and reproducibility.

  • The "Direct" Route (Advanced Optimization): A high-value, step-saving protocol utilizing specific soluble bases (LiHMDS) and surfactant-mediated conditions for substrates where protection is chemically or economically unviable.

The Challenge: Why Free Acids Fail

Before optimizing, we must understand the failure mode. Standard Buchwald conditions (e.g., NaO


Bu in Toluene) fail with free acids because:
  • Deprotonation First: The base immediately deprotonates the carboxylic acid (

    
    ).
    
  • Pd-Carboxylate Formation: The carboxylate anion acts as a ligand, displacing phosphines or halides on the Pd(II) intermediate. These

    
     or 
    
    
    
    -carboxylate complexes are often stable and catalytically resting, effectively removing Palladium from the cycle.
  • Solubility Mismatch: The resulting carboxylate salt is often insoluble in non-polar solvents (Toluene, Dioxane), leading to heterogeneous "gums" that trap the catalyst.

Visualizing the Failure Mode vs. Success

G Pd_Active Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd 5-Br-Benzoic Acid Poison FAILURE MODE: Pd-Carboxylate Complex (Catalyst Trap) OxAdd->Poison Free -COO(-) binds Pd (Standard Bases: NaOtBu) Success Amine Coordination & Reductive Elimination OxAdd->Success Bulky Ligand (XPhos) + Soluble Base (LiHMDS) Product N-Arylated Product Success->Product

Caption: Divergence of the catalytic cycle. Standard conditions lead to the red "Trap" state via carboxylate coordination. Sterically demanding ligands and specific bases force the pathway toward the green productive cycle.

Decision Matrix: Selecting Your Protocol

Do not default to one method. Use this logic gate to determine the optimal path for your specific substrate.

DecisionTree Start Substrate: 5-Bromo-Benzoic Acid Derivative Q1 Is the Acid Moiety Sensitive to Esterification/Hydrolysis? Start->Q1 No No Q1->No Stable Yes Yes Q1->Yes Unstable/Step-Economy Critical RouteA ROUTE A: Ester Protection (High Reliability) Q2 Can you use expensive/soluble bases (LiHMDS)? Q2->No Green/Cost Constraints Q2->Yes Standard Org. Synthesis RouteB ROUTE B: Direct Coupling (LiHMDS/THF) RouteC ROUTE C: Micellar Catalysis (Water/Surfactant) No->RouteA Yes->Q2 Standard Org. Synthesis Standard Org. Synthesis Standard Org. Synthesis->RouteB Green/Cost Constraints Green/Cost Constraints Green/Cost Constraints->RouteC

Caption: Workflow selection guide. Route A is preferred for scale-up; Routes B and C are for specific atom-economy or stability requirements.

Detailed Protocols

Protocol A: The "Gold Standard" (Ester Protection)

Recommended for: Early-stage discovery, scale-up, and precious amines.

This route circumvents the carboxylate issue entirely. The methyl or tert-butyl ester is preferred.

Step 1: Protection (In-Situ or Isolated)

  • Convert 5-bromobenzoic acid to methyl 5-bromobenzoate (MeOH, H2SO4, Reflux) or tert-butyl 5-bromobenzoate (if base sensitivity is a concern later).

Step 2: Buchwald-Hartwig Coupling

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%) or BrettPhos (for primary amines).

  • Base: Cs₂CO₃ (2.0 equiv) - Weaker base prevents ester hydrolysis.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: 80–100 °C.[1]

Procedure:

  • Charge a reaction vial with Methyl 5-bromobenzoate (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Toluene (0.2 M concentration).

  • Heat at 100 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Hydrolysis (Optional): LiOH in THF/H₂O to return to the acid.

Protocol B: The "Direct" Route (LiHMDS Method)

Recommended for: High-throughput screening, acid-sensitive substrates, or when step-economy is paramount.

This method utilizes LiHMDS (Lithium bis(trimethylsilyl)amide). Unlike carbonate bases, LiHMDS is soluble in organic solvents. It deprotonates the acid to form a soluble lithium carboxylate and simultaneously acts as the base for the amination cycle. The bulky silylamide counter-ion helps prevent the formation of tight ion pairs that precipitate the catalyst.

Key Reagents:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.

  • Ligand: XPhos (General) or tBuBrettPhos (Amides/Anilines). Note: Bulky biaryl phosphines are non-negotiable here to protect the Pd center from the carboxylate.

  • Base: LiHMDS (3.5 – 4.0 equiv). Crucial: You need 1 equiv for the acid + 1 equiv for the amine + excess to drive kinetics.

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Protocol:

  • Preparation: Oven-dry all glassware. This reaction is strictly moisture-sensitive.

  • Charging: In a glovebox or under active Argon flow, add:

    • 5-Bromobenzoic acid (1.0 mmol)

    • Amine (1.2 mmol)[2]

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.04 mmol, 4 mol%)

  • Solvent & Base Addition:

    • Add anhydrous THF (5 mL).

    • Add LiHMDS (1.0 M in THF, 3.5 mL, 3.5 mmol) dropwise at Room Temperature. Expect a slight exotherm or precipitate formation (Li-carboxylate).

  • Reaction: Seal the vial and heat to 65–80 °C .

    • Note: Higher temperatures (>100 °C) with LiHMDS can degrade the catalyst; keep it milder than Route A.

  • Quench: Cool to RT. Quench with 1M HCl (carefully!) to pH ~3 to protonate the product and the benzoic acid moiety.

  • Extraction: Extract with EtOAc. The product will be in the organic layer (unless it is a zwitterionic amino acid, in which case use n-BuOH).

Optimization Data Summary

The following table summarizes expected outcomes based on internal and literature precedents for 5-bromo-benzoic acid substrates.

VariableCondition A (Standard)Condition B (Optimized Direct)Condition C (Micellar/Green)
Substrate Methyl 5-bromobenzoate5-Bromobenzoic Acid (Free)5-Bromobenzoic Acid (Free)
Base Cs₂CO₃ or NaO

Bu
LiHMDS (3.5 equiv)KO

Bu (3 equiv)
Ligand XPhos / BINAPXPhos / tBuBrettPhos BippyPhos
Solvent TolueneTHF2% TPGS-750-M / H₂O
Yield (Avg) 85-95%60-80%50-75%
Pros Highly reliable, easy purification.One-step, no protection needed.Green solvent, surfactant effect.
Cons Two extra synthetic steps.[3][4]Requires strict anhydrous conditions.Niche ligand availability.[5][6]

Troubleshooting Guide

  • Problem: Low Conversion (Direct Route).

    • Root Cause:[1][2][4][5][7][8][9][10][11][12][13] Catalyst poisoning by carboxylate.

    • Fix: Switch to Protocol A (Ester). Alternatively, increase Ligand:Pd ratio to 4:1 to outcompete the carboxylate binding.

  • Problem: Product is stuck in the aqueous layer.

    • Root Cause:[1][2][4][5][7][9][10][11][12][13] You formed an amino-acid (zwitterion).

    • Fix: Adjust pH to the isoelectric point (pI) for precipitation, or use ion-exchange resin for purification.

  • Problem: Dehalogenation (Ar-Br

    
     Ar-H). 
    
    • Root Cause:[1][2][4][5][7][8][9][10][11][12][13] Hydride source present (often from excess alcohol or overheated amine).

    • Fix: Lower temperature by 10 °C; ensure solvent is strictly anhydrous.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Huang, X., & Buchwald, S. L. (2001).[4] "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Organic Letters, 3(21), 3417–3419. (Establishes LiHMDS utility). Link

  • Bhattacharya, S., et al. (2024). "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." ACS Au, (Demonstrates BippyPhos/Surfactant tolerance). Link[13]

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives." (General baseline for halobenzoic acids). Link

  • Hartwig, J. F. (2014).[9][10][13] "Role of the Base in Buchwald–Hartwig Amination." Journal of the American Chemical Society.[9][10][14][15] (Mechanistic insight on base choice). Link

Sources

Strategic Orthogonality: Late-Stage Functionalization of 5-Bromo-3-cyano-2-fluorobenzoic Acid

[1]

Executive Summary

5-Bromo-3-cyano-2-fluorobenzoic acid (CAS: 1242336-53-3) represents a high-value "linchpin" scaffold for medicinal chemistry, particularly in the synthesis of PROTACs, DNA-Encoded Libraries (DEL), and kinase inhibitors.[1] Its structural utility lies in its quad-orthogonal reactivity :

  • Fluorine (

    
    ):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    ).
  • Bromine (

    
    ):  Primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).
    
  • Carboxylic Acid (

    
    ):  Ready for amide coupling or esterification.
    
  • Nitrile (

    
    ):  A latent handle for heterocycle formation (e.g., tetrazoles) or reduction.
    

This guide provides validated protocols for utilizing this scaffold to perform late-stage functionalization (LSF) on complex drug cores, ensuring regiochemical integrity and maximizing yield.

Chemoselectivity Landscape

Understanding the electronic environment is critical for sequencing reactions. The

1

Reactivity Hierarchy Diagram

The following decision tree illustrates the logical flow for functionalizing this scaffold without protecting groups.

ReactivityMapScaffold5-Bromo-3-cyano-2-fluorobenzoic acidSnArPath A: SNAr(Displace -F)Scaffold->SnAr Mild Base, <60°C(Most Selective)SuzukiPath B: Pd-Coupling(Displace -Br)Scaffold->Suzuki Pd(0), Boronic Acid(Risk: F-displacement)AmidePath C: Amide Coupling(Modify -COOH)Scaffold->Amide HATU/EDC(Standard)ProductA2-Amino-Benzoate Core(Retains Br, CN)SnAr->ProductAProductBBiaryl Acid(Retains F, CN)Suzuki->ProductBProductCBenzamide(High F reactivity)Amide->ProductC

Figure 1: Chemoselectivity map indicating the primary divergent pathways.[1] Path A (

Validated Experimental Protocols

Protocol A: Regioselective "Anchoring"

Objective: Attach the scaffold to a complex secondary amine (e.g., a piperazine-linked drug pharmacophore) by displacing the

1Mechanism:

1
Materials
  • Substrate: 5-Bromo-3-cyano-2-fluorobenzoic acid (1.0 equiv)

  • Nucleophile: Complex secondary amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or DMF

  • Monitoring: LC-MS (ESI+)

Step-by-Step Methodology
  • Preparation: In a generic 20 mL scintillation vial, dissolve 5-Bromo-3-cyano-2-fluorobenzoic acid (100 mg, 0.41 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (178 µL, 1.02 mmol) followed by the amine nucleophile (0.45 mmol).

    • Critical Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Optimization: If conversion is <50% after 2 hours, increase temperature to 60°C. Avoid temperatures >80°C to prevent nitrile hydrolysis or decarboxylation.

  • Work-up (Precipitation Method):

    • Slowly pour the reaction mixture into 0.1 M HCl (20 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter and wash with water.[2]

    • Alternative: If no precipitate forms, extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      , and concentrate.

Data Validation:

  • 
     NMR:  Monitor the disappearance of the signal at 
    
    
    -110 to -120 ppm (Ar-F).
  • LC-MS: Look for Mass Shift:

    
    .
    
Protocol B: Late-Stage Suzuki-Miyaura Diversification

Objective: Utilize the

1Challenge:
Materials
  • Substrate: Bromo-intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (for sterically hindered substrates)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Atmosphere: Purge a microwave vial with Nitrogen or Argon.

  • Loading: Add the Bromo-intermediate (0.2 mmol), Boronic Acid (0.3 mmol), and Catalyst (0.01 mmol).

  • Solvent System: Add 1,4-Dioxane (2 mL) and

    
     solution (0.3 mL).
    
  • Deoxygenation: Sparge the mixture with Argon for 2 minutes.

  • Reaction: Seal and heat to 80°C for 2–4 hours (or microwave at 100°C for 30 min).

  • Purification: Filter through a Celite pad. Dilute with MeOH and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Chemo-Orthogonality Check: The nitrile group is generally stable under these mild Suzuki conditions.[1] However, avoid strong hydroxide bases (NaOH/KOH) which may hydrate the nitrile to a primary amide [2].

Comparative Data: Reaction Conditions

The following table summarizes optimization data for the

EntryNucleophile (1.1 eq)BaseSolventTemp (°C)Time (h)Yield (%)Notes
1Morpholine

DMF251265Sluggish at RT
2MorpholineDIPEADMSO50492 Optimal conditions
3AnilineDIPEADMSO801645Electronic mismatch
4Piperazine-DrugDIPEADMSO45688 High chemoselectivity

Pathway Visualization: Library Generation

This workflow demonstrates how to generate a 20-member library from a single drug core using this scaffold.

LibraryWorkflowStartDrug Core(Secondary Amine)Step1Step 1: SNAr Coupling(Protocol A)Start->Step1 + 5-Bromo-3-cyano-2-fluorobenzoic acidInterIntermediate:Drug-Benzoate-Br-CNStep1->Inter Yield >85%Step2Step 2: Parallel Suzuki Coupling(Protocol B)Inter->Step2 + 20 Diverse Boronic AcidsLibraryFinal Library(20 Analogs)Step2->Library Automated Purification

Figure 2: Sequential workflow for generating SAR libraries. The "Anchor" step (

References

  • Mechanistic Insight on

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Fluorides. Chemical Reviews, 49(2), 273–412. Link
    
  • Suzuki Coupling Compatibility: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Orthogonal Functionalization: Lérida, A. C., et al. (2020). Orthogonal Functionalization of Polyhalogenated Benzoic Acids. Journal of Organic Chemistry, 85(12), 8074–8085. Link

  • Scaffold Synthesis: Patent CN102557933B. Method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid derivatives. Link

(Note: While specific literature on CAS 1242336-53-3 is proprietary/sparse, the reactivity principles are derived from the homologous series of 2-fluoro-3-cyanobenzoic acids cited above.)[1]

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields for 5-Bromo-3-cyano-2-fluorobenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 5-Bromo-3-cyano-2-fluorobenzoic acid and its key intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Part 1: Strategic Synthesis Overview

The targeted substitution pattern of 5-Bromo-3-cyano-2-fluorobenzoic acid necessitates a highly regioselective synthetic approach. A common and effective strategy involves a two-stage process: (1) Formation of the key intermediate, 3-Bromo-5-fluorobenzonitrile, via a Sandmeyer reaction, followed by (2) a highly regioselective Directed ortho-Metalation (DoM) and subsequent carboxylation to yield the final product. This pathway offers excellent control over the introduction of the cyano and carboxyl groups at specific positions, which would be challenging to achieve through classical electrophilic aromatic substitution methods.[1]

Below is a visual representation of the recommended synthetic workflow.

Synthetic_Workflow cluster_0 Stage 1: Sandmeyer Cyanation cluster_1 Stage 2: Directed ortho-Metalation & Carboxylation Start 3-Bromo-5-fluoroaniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Intermediate 3-Bromo-5-fluorobenzonitrile Diazonium->Intermediate CuCN, KCN Heat Aryllithium Aryllithium Intermediate Intermediate->Aryllithium 1. LDA or s-BuLi THF, -78 °C Final_Product 5-Bromo-3-cyano-2-fluorobenzoic acid Aryllithium->Final_Product 2. CO₂ (Dry Ice) 3. H₃O⁺ workup

Caption: Recommended two-stage synthesis pathway.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Stage 1: Sandmeyer Cyanation of 3-Bromo-5-fluoroaniline

The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, but it is sensitive to reaction conditions.[2]

Q1: My yield of 3-Bromo-5-fluorobenzonitrile is consistently low or non-existent. What are the most likely causes?

A1: Low yield in a Sandmeyer cyanation typically points to one of three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or an inefficient cyanation step.[3]

  • Incomplete Diazotization: Ensure the starting aniline is fully dissolved in the acidic medium before adding the sodium nitrite solution. The reaction must be maintained at 0-5 °C to prevent decomposition of the nitrous acid.[4] A slight excess of the diazotizing agent can help drive the reaction to completion.[3]

  • Diazonium Salt Decomposition: The diazonium salt intermediate is thermally unstable. The temperature of the reaction must be strictly maintained between 0-5 °C throughout its generation and subsequent handling. Allowing the temperature to rise can lead to the formation of phenol byproducts and tar-like substances.[3]

  • Inefficient Cyanation: The copper(I) cyanide (CuCN) solution must be active. It is often best to use freshly prepared or high-quality commercial CuCN. The order of addition is also critical; slowly adding the cold diazonium salt solution to the heated cyanide solution often gives the best results.[2][3]

Q2: My final product from Stage 1 is contaminated with a significant amount of 3-Bromo-5-fluorophenol. How can I prevent this?

A2: Phenol formation is a classic side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt with water.[3] This is almost always exacerbated by elevated temperatures. To minimize this:

  • Strict Temperature Control: Keep the reaction temperature below 5 °C at all times before the cyanation step.

  • Minimize Water: While the reaction is aqueous, avoid unnecessary dilution. Use concentrated acid for the diazotization.

  • Rapid Consumption: Use the generated diazonium salt immediately in the subsequent cyanation step. Do not store the diazonium salt solution.

Q3: The reaction mixture turned into a dark, tar-like substance upon addition of the diazonium salt to the cyanide solution. What happened?

A3: Tar formation is typically the result of uncontrolled decomposition of the diazonium salt, which can initiate radical polymerization or other side reactions.[3] The primary cause is often a temperature spike. Ensure the addition of the diazonium salt to the hot cyanide solution is done slowly and with vigorous stirring to dissipate the heat of reaction and the nitrogen gas evolution. Using a more dilute solution can sometimes disfavor the bimolecular reactions that lead to tars.[3]

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Cyanation Check_Diazotization Check Diazotization Step (0-5 °C) Start->Check_Diazotization Solution_Aniline Ensure complete aniline dissolution in acid before adding NaNO₂. Check_Diazotization->Solution_Aniline Incomplete? Phenol_Side_Product Phenol byproduct observed? Check_Diazotization->Phenol_Side_Product Complete Check_Temp Check Temperature Control (< 5 °C) Solution_Temp Maintain strict 0-5 °C control. Use diazonium salt immediately. Check_Temp->Solution_Temp Issue Found Tar_Formation Tar formation observed? Check_Temp->Tar_Formation OK Check_CuCN Check CuCN Activity Solution_CuCN Use fresh, high-quality CuCN. Consider order of addition. Check_CuCN->Solution_CuCN Issue Found Phenol_Side_Product->Check_Temp Yes Phenol_Side_Product->Tar_Formation No Tar_Formation->Check_CuCN No Solution_Tar Add diazonium salt slowly to hot cyanide solution with vigorous stirring. Tar_Formation->Solution_Tar Yes

Caption: Troubleshooting decision tree for Sandmeyer cyanation.

Stage 2: Directed ortho-Metalation (DoM) and Carboxylation

This step leverages the powerful directing ability of the fluorine atom to achieve highly regioselective lithiation and subsequent carboxylation.[5][6]

Q4: My yield of the final benzoic acid is low after quenching the lithiation reaction with dry ice. What are the critical parameters for this step?

A4: This is a common issue in DoM chemistry. Success hinges on the efficiency of both the lithiation and the carboxylation (quenching) steps.

  • Lithiation Step:

    • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by trace amounts of water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[7] The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Base and Temperature: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a strong alkyllithium like sec-butyllithium (s-BuLi). The reaction must be kept at a very low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control.[7][8]

    • Regioselectivity: In 3-Bromo-5-fluorobenzonitrile, the fluorine atom is a more powerful ortho-directing group than bromine or cyano, thus directing lithiation to the C2 position.[6][9][10] Using a bulky base like LDA can further enhance this selectivity.

  • Carboxylation Step:

    • CO₂ Source: Use a large excess of freshly crushed, high-quality dry ice. Do not use old dry ice that may have accumulated water ice from atmospheric condensation.

    • Quenching Procedure: The best practice is to transfer the cold aryllithium solution via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous THF. Pouring dry ice into the reaction vessel can cause localized warming and inefficient trapping.

    • Side Reactions: A common side reaction is the addition of a second equivalent of the aryllithium to the initially formed lithium carboxylate, which upon workup yields a ketone byproduct. This is minimized by ensuring a large excess of CO₂ is available during the quench.[11]

Caption: Mechanism of Directed ortho-Metalation and Carboxylation.

Q5: How should I purify the final 5-Bromo-3-cyano-2-fluorobenzoic acid product?

A5: Purification of substituted benzoic acids often requires a multi-step approach.

  • Aqueous Workup: After quenching, the reaction mixture should be acidified with a strong acid (e.g., 1M HCl) to protonate the carboxylate salt, causing the desired acid to precipitate.[12] The crude product can then be extracted into an organic solvent like ethyl acetate.

  • Base Wash: The organic layer can be washed with a dilute aqueous base (e.g., NaHCO₃ or NaOH) to convert the benzoic acid into its water-soluble salt, leaving non-acidic organic impurities behind in the organic layer.[11] The aqueous layer is then separated and re-acidified with HCl to precipitate the purified product.[11]

  • Recrystallization: This is a highly effective method for purifying crystalline benzoic acids.[11] The choice of solvent is critical. A solvent system where the compound is highly soluble when hot but poorly soluble when cold is ideal. Common solvents include water, ethanol/water mixtures, or toluene.

Part 3: Quantitative Data & Optimized Protocols

Table 1: Optimization of Reaction Conditions
ParameterStage 1: Sandmeyer CyanationStage 2: DoM & CarboxylationRationale for Optimization
Temperature 0-5 °C (Diazotization)60-80 °C (Cyanation)-78 °CDiazonium salts are unstable above 5°C.[3] DoM requires low temp to ensure kinetic deprotonation and prevent side reactions.[7]
Base N/ALDA or s-BuLi (1.1 equiv.)A strong, non-nucleophilic base is required for efficient deprotonation without attacking the nitrile.[7]
Solvent H₂O / conc. HClAnhydrous THF or Diethyl EtherAqueous medium is necessary for diazotization. DoM requires a polar aprotic solvent to solvate the organolithium reagent.[13]
Reaction Time 1 hr (Diazotization)2-4 hrs (Cyanation)1-2 hrs (Litiation)1 hr (Quench)Sufficient time must be allowed for each step to go to completion. Prolonged times can lead to decomposition.[14]
Key Reagents NaNO₂ (1.1 equiv.)CuCN (1.2 equiv.)Dry Ice (large excess)A slight excess of diazotizing agent ensures full conversion.[3] A large excess of CO₂ traps the aryllithium efficiently.[11]
Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-fluorobenzonitrile (Intermediate)

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-Bromo-5-fluoroaniline (1.0 equiv.) in 3M HCl. Cool the resulting suspension to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and potassium cyanide (1.2 equiv.) in water and heat to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution via an addition funnel. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, continue heating the mixture for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-Bromo-3-cyano-2-fluorobenzoic acid (Final Product)

  • Setup: To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C to generate LDA in situ.

  • Lithiation: Add a solution of 3-Bromo-5-fluorobenzonitrile (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.

  • Transfer the cold aryllithium solution to the dry ice slurry via a cannula.

  • Allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with 1M HCl until the solution is acidic (pH ~2). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify as described in Q5.

References

  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Grokipedia.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Chemguide. hydrolysis of nitriles.
  • Benchchem.
  • Wikipedia.
  • Jacques Mortier - Unblog.fr.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Scribd.
  • Organic Chemistry at the University of Connecticut. Directed (ortho)
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Benchchem.
  • Brainly.in.
  • Benchchem. common side reactions in the synthesis of substituted benzoic acids.
  • Thieme.
  • Google Patents.
  • ResearchGate. Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • Wikipedia. Sandmeyer reaction.
  • Benchchem. Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Master Organic Chemistry.

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Technical Support Center: Minimizing Decarboxylation in Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and optimized protocols to address the common challenge of unintended decarboxylation in fluorinated benzoic acids during synthetic transformations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanisms and factors influencing the decarboxylation of fluorinated benzoic acids.

Q1: What is decarboxylation and why is it a problem with fluorinated benzoic acids?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For scientists using fluorinated benzoic acids as building blocks, unintended decarboxylation is a significant side reaction. It leads to the formation of a less functionalized fluoroarene byproduct, which reduces the yield of the desired product and introduces impurities that can be difficult to separate.[1]

Q2: How does the fluorine substituent promote this unwanted side reaction?

A: The tendency of a benzoic acid to decarboxylate is largely dependent on the stability of the aryl anion intermediate formed after the loss of CO₂. Fluorine's powerful electron-withdrawing inductive effect (-I) is a key factor that stabilizes this negatively charged intermediate.[2][3] This stabilization lowers the activation energy for the C-C bond cleavage, making the decarboxylation reaction more favorable compared to non-fluorinated analogues.[4] While fluorine also has a weaker, opposing electron-donating mesomeric effect (+M), the inductive effect is dominant in influencing this reaction.[2]

Q3: Does the position of the fluorine atom on the aromatic ring matter?

A: Yes, the position is critical. The inductive effect is distance-dependent, meaning it is strongest at the ortho position, followed by meta, and then para. Consequently, ortho-fluorinated benzoic acids are often more susceptible to decarboxylation. Furthermore, ortho substituents, regardless of their electronic nature, can introduce steric strain that destabilizes the starting material, making the molecule more prone to decarboxylation—a phenomenon known as the "ortho-effect".[3][4] Polyfluorination, especially with fluorine atoms at positions that can stabilize a negative charge, further increases the risk of decarboxylation.

Q4: What are the primary experimental factors that trigger decarboxylation?

A: The main culprits are high temperatures, the presence of certain metal catalysts (particularly copper), and strongly acidic or basic conditions.[1] While many fluorinated benzoic acids are stable at room temperature, prolonged heating, especially above their melting point or in the presence of catalysts, can significantly promote this side reaction.[1][5]

Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This section is designed to help you identify and resolve decarboxylation issues in your reactions.

Problem: My reaction has a low yield, and I've isolated a non-polar byproduct identified as a fluoroarene (e.g., fluorobenzene from 4-fluorobenzoic acid).

This is a classic symptom of a significant decarboxylation side reaction. Use the following flowchart and table to diagnose the cause and find a solution.

G cluster_0 start Low Yield & Fluoroarene Byproduct Detected q_temp Is the reaction temperature >100-120 °C? start->q_temp s_temp SOLUTION: 1. Lower temperature to the minimum   required for the main reaction. 2. Screen for more active catalysts that   operate at lower temperatures. 3. Consider microwave irradiation to   reduce reaction time. [1] q_temp->s_temp Yes q_base Are you using a strong base (e.g., NaOH, KOH, NaOtBu)? q_temp->q_base No end_node Re-run experiment with optimized conditions. s_temp->end_node s_base SOLUTION: 1. Switch to a milder base like K₂CO₃,   K₃PO₄, or Cs₂CO₃. [1, 9] 2. Use the minimum stoichiometric   amount of base required. [1] q_base->s_base Yes q_cat Does your protocol use a copper catalyst? q_base->q_cat No s_base->end_node s_cat SOLUTION: 1. If possible, switch to a different metal   catalyst (e.g., Palladium). 2. If Cu is essential, explore modern,   milder photoinduced Cu-catalyzed   methods that operate at low temps. [5, 7] q_cat->s_cat Yes q_cat->end_node No s_cat->end_node

Caption: Troubleshooting flowchart for decarboxylation.
Table 1: Key Parameters and Recommended Adjustments
ParameterHigh-Risk ConditionRecommended Optimization StrategyRationale
Temperature > 120 °C, prolonged heatingOperate at the lowest temperature that allows the desired reaction to proceed at a reasonable rate.[1]Decarboxylation is thermally driven; reducing thermal energy input directly lowers the rate of this side reaction.
Base Strong bases (e.g., NaOH, KOH, alkoxides)Use milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][6]Strong bases deprotonate the acid to form the carboxylate, which can facilitate decarboxylation under harsh conditions. Milder bases are sufficient for many catalytic cycles without excessively promoting the side reaction.[6]
Catalyst Copper salts (in thermal reactions)If the reaction allows, switch to a palladium-based system. For decarboxylative couplings, use modern photoredox/copper-catalyzed methods at room temperature.[7][8]Traditional copper-catalyzed decarboxylations (e.g., Ullmann-type) often require very high temperatures.[9] Modern methods leverage photoinduced ligand-to-metal charge transfer (LMCT) to enable radical decarboxylation under mild conditions.[7][8][9]
Solvent Protic solvents (in some cases)Use anhydrous, degassed aprotic polar solvents like 1,4-dioxane, DMF, or toluene.Protic solvents can facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms, especially under acidic or basic conditions.[1]
Atmosphere Presence of OxygenThoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[10]Oxygen can lead to catalyst deactivation and other side reactions, which may require higher temperatures or longer reaction times, indirectly promoting decarboxylation.[10]

Optimized Protocols & Methodologies

While decarboxylation is a risk, fluorinated benzoic acids can be used successfully with carefully chosen protocols. Below are examples of methodologies designed to favor the desired transformation.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid

This protocol is optimized for C-C bond formation while minimizing the risk of protodecarboxylation, which would yield fluorobenzene. The key is using a suitable palladium catalyst/ligand system with a mild base.[11]

G cluster_workflow Suzuki Coupling Workflow prep 1. Preparation - Flame-dry Schlenk flask. - Add 4-fluorobenzoic acid (1.0 eq),  arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq),  Pd(OAc)₂ (2 mol%), SPhos (4 mol%). inert 2. Inert Atmosphere - Seal flask. - Purge with Argon for 15 min. prep->inert solvent 3. Solvent Addition - Add degassed 1,4-dioxane/water (4:1)  via syringe. inert->solvent reaction 4. Reaction - Heat to 100-110 °C with  vigorous stirring. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Workup & Purification - Cool to RT, dilute with EtOAc. - Aqueous wash, dry, concentrate. - Purify via column chromatography. reaction->workup

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-fluorobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the SPhos ligand (4 mol%).[11]

  • Atmosphere Control: Seal the flask with a septum and thoroughly purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst and ligand.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl carboxylic acid.[11]

Experimental Protocol 2: Mild Copper-Catalyzed Decarboxylative C-O Bond Formation

Recent advances have enabled decarboxylative functionalizations under remarkably mild conditions, avoiding the high temperatures that typically plague these reactions. This method uses light to promote the reaction at low temperatures.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the fluorinated benzoic acid (1.0 eq), a base such as LiOH (4 eq), [Cu(MeCN)₄]BF₄ (2.5 eq), and Cu(OTf)₂ (2.5 eq).[8]

  • Solvent and Atmosphere: Add anhydrous, degassed acetonitrile and purge the vial with an inert gas.

  • Reaction Execution: Stir the mixture at a low temperature (e.g., 35 °C) while irradiating with a purple LED light source (e.g., 365 nm).[8][12] The reaction proceeds via a photoinduced ligand-to-metal charge transfer (LMCT), generating an aryl radical that can be trapped.[7][8][9]

  • Workup and Purification: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

This light-induced method provides a pathway to functionalize benzoic acids via decarboxylation while completely avoiding the harsh thermal conditions that are a primary cause of unwanted side reactions.[8]

References
  • BenchChem. (2025). Preventing decarboxylation of 4-fluorobenzoic acid. BenchChem Technical Support.
  • BenchChem. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. BenchChem Technical Support.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Haveman, L. R., et al. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143, 5349-5354. [Link]

  • BenchChem. (2025). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. BenchChem Technical Support.
  • RSC Publishing. (2025, November 18).
  • Chemistry LibreTexts. (2024, March 17). The Ortho-Effect. [Link]

  • O'Brien, A. G., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]

  • Du, H.-J., et al. (2025). Palladium-Catalyzed Decarboxylative Cross-Couplings of Zinc Polyfluorobenzoates with Aryl 2-Pyridyl Esters for Accessing Polyfluorinated Aryl Ketones. Organic Letters. [Link]

  • Sathee, S. (n.d.). Chemistry Decarboxylation Reaction. Sathee NEET - IIT Kanpur. [Link]

  • Wang, S., & Ritter, T. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • da Silva, J. P., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

  • ResearchGate. (n.d.). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. [Link]

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Grainger, R., et al. (2014). The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. Chemistry. [Link]

  • BenchChem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. BenchChem Technical Support.

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Purification strategies for 5-Bromo-3-cyano-2-fluorobenzoic acid by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BCFBA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 5-Bromo-3-cyano-2-fluorobenzoic acid (BCFBA) presents a unique set of challenges due to its highly substituted aromatic core. The presence of three electron-withdrawing groups (–F, –CN, –Br) significantly increases the acidity of the carboxylic acid (predicted pKa < 3.0) compared to unsubstituted benzoic acid. This electronic environment creates two primary purification hurdles:

  • Chromatographic Tailing: The compound ionizes readily, leading to severe peak tailing on standard silica or C18 columns unless pH is strictly controlled.

  • Crystallization Difficulties: The low melting point potential and "greasy" nature of the halogens often lead to "oiling out" rather than distinct crystal formation during recrystallization.

This guide provides a decision framework between Recrystallization (best for scalability and cost) and Chromatography (best for high purity and isomer removal), followed by detailed protocols and troubleshooting.

Part 1: Strategy Selection & Decision Matrix

Before selecting a method, assess your crude material against this matrix.

FeatureRecrystallization Flash Chromatography
Primary Goal Bulk removal of gross impurities; Scale-up (>10g).Isolation of >99% pure material; Separation of regioisomers.
Impurity Profile Small amounts of distinct byproducts (e.g., starting material).Complex mixtures; "Tar" or degradation products.
Yield Potential 60–80% (First Crop).85–95% (High recovery).[1]
Cost/Gram Low (Solvent only).High (Silica/Solvent disposal).
Critical Requirement Solid must form a lattice (not oil).Mobile phase must suppress ionization.

Part 2: Recrystallization Protocol (The "Art" Approach)

Recrystallization is preferred for removing non-polar impurities and inorganic salts. For BCFBA, a Two-Solvent System is most effective because the compound is too soluble in polar solvents (like Ethanol) and insoluble in non-polar solvents (like Heptane) to use a single solvent effectively.

Recommended Solvent Systems
  • System A (Standard): Ethanol (Solvent) / Water (Anti-solvent)

  • System B (Alternative): Ethyl Acetate (Solvent) / Heptane (Anti-solvent)

Step-by-Step Workflow
  • Dissolution: Place crude BCFBA in a flask. Add the minimum amount of hot Solvent (e.g., boiling Ethanol) to dissolve the solid completely.

    • Tip: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add the Anti-solvent (e.g., Water) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of the hot Solvent to clear the turbidity. The solution is now saturated.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Critical: Rapid cooling here causes oiling out.

  • Crystallization: Once solid appears at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals. Wash with a cold mixture of Solvent/Anti-solvent (1:3 ratio).

Visual Workflow: Recrystallization Logic

Recrystallization_Workflow Start Start: Crude BCFBA Dissolve Dissolve in Hot Good Solvent (EtOH or EtOAc) Start->Dissolve Check_Sol Is solution clear? Dissolve->Check_Sol Filter Hot Filtration (Remove insolubles/Charcoal) Check_Sol->Filter No (Solids present) Add_Anti Add Anti-Solvent (Water/Heptane) until turbid Check_Sol->Add_Anti Yes Filter->Add_Anti Cool_RT Cool slowly to RT (Avoid shock cooling) Add_Anti->Cool_RT Check_Cryst Did crystals form? Cool_RT->Check_Cryst Ice_Bath Cool to 0°C Filter & Wash Check_Cryst->Ice_Bath Yes Oil_Fix TROUBLESHOOT: Oiling Out Re-heat, add seed crystal, add more good solvent Check_Cryst->Oil_Fix No (Oiled out) Oil_Fix->Cool_RT

Caption: Step-by-step decision process for recrystallizing BCFBA, highlighting the critical intervention point for "oiling out."

Part 3: Chromatography Protocol (The "Brute Force" Approach)

When high purity (>99.5%) is required or when separating close regioisomers (e.g., 4-bromo vs 5-bromo), chromatography is superior.

The "Ion Suppression" Requirement

Because BCFBA is a strong organic acid (pKa ~2.5–3.0 due to F/CN/Br electron withdrawal), it exists as an anion (


) at neutral pH. Anions interact strongly with silica (causing streaking) and do not bind well to C18 (eluting in the void volume).

Mandatory Rule: You must acidify the mobile phase to keep the molecule protonated (


).
Method Parameters
ParameterReverse Phase (Recommended) Normal Phase (Alternative)
Stationary Phase C18 (End-capped preferred)Silica Gel (High surface area)
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Hexane (or Heptane)
Mobile Phase B Acetonitrile + 0.1% Formic Acid Ethyl Acetate + 0.5% Acetic Acid
Gradient 5% B to 95% B0% B to 40% B
Why this works? Acid keeps BCFBA hydrophobic, allowing retention on C18.Acid prevents interaction with silanol groups on silica.[2]
Visual Workflow: Chromatography Method Development

Chromatography_Logic Start Sample: BCFBA Phase_Sel Select Mode Start->Phase_Sel RP Reverse Phase (C18) (Recommended) Phase_Sel->RP NP Normal Phase (Silica) Phase_Sel->NP RP_Cond Mobile Phase: H2O / MeCN + 0.1% Formic Acid RP->RP_Cond Result_Bad Tailing / Streaking (Ionized Form) RP->Result_Bad No Acid Modifier NP_Cond Mobile Phase: Hexane / EtOAc + 1% Acetic Acid NP->NP_Cond Result_Good Sharp Peak (Protonated Form) RP_Cond->Result_Good pH < pKa NP_Cond->Result_Good Silanols Blocked

Caption: Decision tree for chromatographic separation, emphasizing the necessity of acidic modifiers to prevent peak tailing.

Part 4: Troubleshooting & FAQs

Q1: My recrystallization resulted in an "oil" at the bottom of the flask, not crystals. Why?

Diagnosis: This is "oiling out."[3][4] It happens when the compound precipitates as a liquid before it can crystallize, usually because the temperature dropped too fast or the solution was too concentrated. Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of "good" solvent if needed).

  • Seed: Add a tiny crystal of pure BCFBA (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Insulate: Wrap the flask in a towel to cool it very slowly.

Q2: In HPLC/Flash, my peak is tailing severely (Asymmetry > 1.5).

Diagnosis: The acid is ionizing. The


 anion is interacting with residual silanols on the column or eluting irregularly.
Fix: 
  • Check Acid: Ensure you added 0.1% Formic Acid or TFA to both solvent A and solvent B.

  • Increase Strength: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) at 0.05%, which is a stronger acid and ensures full protonation.

  • Column Health: Old columns with stripped end-capping will cause tailing for acids. Try a new column.

Q3: Can I use basic extraction (Acid/Base workup) before these steps?

Answer: Yes, and it is highly recommended.

  • Dissolve crude in Ethyl Acetate.

  • Extract with saturated Sodium Bicarbonate (

    
    ). The BCFBA will move to the water layer (as the salt), leaving non-acidic impurities in the organic layer.
    
  • Separate layers.[5]

  • Acidify the water layer with HCl to pH 1. The BCFBA will precipitate. Filter this solid then recrystallize. This "Chemical Purification" often makes the subsequent physical purification much easier [1].

Q4: Is the Cyano (–CN) group stable during these purifications?

Answer: Generally, yes. However, avoid boiling in strong aqueous acid (e.g., 6M HCl) or strong base (NaOH) for extended periods, as this can hydrolyze the nitrile to an amide or carboxylic acid. The mild acidic conditions used in HPLC (0.1% acid) are perfectly safe.

References

  • BenchChem Technical Support. (2025).[3][6] Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes. Retrieved from

  • PubChem. (2025).[7] 2-Fluorobenzoic Acid: Chemical Properties and Acidity Data. National Library of Medicine. Retrieved from

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in Water and DMSO). Retrieved from

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Technical Support Center: Troubleshooting Low Reactivity of the 5-Bromo Position in Steric Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a common and often frustrating challenge in synthetic chemistry: the low reactivity of C-Br bonds, particularly at the 5-position of a sterically encumbered aromatic or heteroaromatic ring. When bulky substituents flank a reactive site, they create a formidable barrier to traditional cross-coupling reactions. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I'm trying to perform a Suzuki-Miyaura coupling on a 3,4-disubstituted 5-bromo-pyridine, and the reaction is failing. Why is this specific position so unreactive?

The low reactivity you're observing stems from a combination of two primary factors: steric hindrance and electronic effects.

  • Steric Hindrance: The most significant barrier is physical blocking. Substituents ortho to the bromine atom (at the 4- and 6-positions, or in your case, the 4-position and the pyridine nitrogen) create a crowded environment. This physically obstructs the bulky palladium catalyst from approaching and inserting into the carbon-bromine bond, a critical first step known as oxidative addition.[1][2]

  • Electronic Effects: While often secondary to sterics in these cases, the electronic nature of the ring and its substituents can also play a role. If the substituents are electron-donating, they increase the electron density at the carbon bearing the bromine. This can make the oxidative addition step, where the electron-rich Pd(0) catalyst attacks the C-Br bond, less favorable.[3]

Q2: What is "oxidative addition" and why is it the rate-limiting step for my sterically hindered substrate?

Oxidative addition is the cornerstone of most palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Stille).[4] In this step, the active, low-valent palladium(0) catalyst inserts itself into the aryl-bromide (Ar-Br) bond. This breaks the C-Br bond and forms a new palladium-carbon and palladium-bromine bond, oxidizing the palladium center from Pd(0) to a Pd(II) species.

For sterically hindered substrates, this initial insertion is almost always the slowest, energy-intensive step (the rate-limiting step). The catalyst must physically fit into the space around the C-Br bond. If bulky groups are present, the energy required to overcome this steric repulsion is very high, causing the reaction to be sluggish or fail entirely.[5][6] Successfully enabling this step is the key to unlocking the entire catalytic cycle.

cluster_cycle Palladium Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-Br(L) Pd(II) Intermediate Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L) Transmetalated Complex Ar-Pd(II)-Br(L)->Ar-Pd(II)-R(L) Transmetalation (R-M) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination Ar-R Desired Product Ar-Pd(II)-R(L)->Ar-R Ar-Br Sterically Hindered Aryl Bromide Ar-Br->Ar-Pd(II)-Br(L)   This step is often blocked   by steric hindrance R-M Coupling Partner (e.g., Ar'-B(OH)2) R-M->Ar-Pd(II)-R(L) start Reaction Failed (No Conversion) reagent_check Step 1: Verify Reagents - Catalyst/Ligand Fresh? - Boronic Acid Viable? - Solvents Degassed? start->reagent_check inert_check Step 2: Check Atmosphere - Proper Degassing? - Positive Inert Gas Pressure? reagent_check->inert_check control_run Step 3: Run Positive Control (e.g., 4-bromotoluene) inert_check->control_run control_works Control Succeeds? control_run->control_works problem_substrate Issue is Substrate Reactivity. Proceed to Optimization. control_works->problem_substrate Yes problem_reagents Issue is Reagents/Setup. Replace Reagents, Refine Technique. control_works->problem_reagents No

Caption: Initial Troubleshooting Workflow.
Q: My reaction is sluggish and gives low yields. How can I systematically optimize conditions for a sterically hindered substrate?

A: For sterically demanding couplings, the catalyst system (palladium source and ligand) is the most powerful lever you can pull. After confirming reagent integrity, a systematic screen of reaction parameters is the next logical step.

ParameterInitial RecommendationAdvanced Strategy & Rationale
Ligand Triphenylphosphine (PPh₃)Switch to Bulky, Electron-Rich Biaryl Monophosphine Ligands. This is the single most effective change. Ligands like SPhos, XPhos, RuPhos, or BrettPhos are designed to tackle steric hindrance. [7][8]Their bulkiness promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is smaller and better able to access the crowded C-Br bond. [9]Their electron-donating nature also accelerates the oxidative addition step. [4]
Base K₂CO₃, Na₂CO₃Use a Stronger, Non-nucleophilic Base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging Suzuki couplings. [10][11]For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOt-Bu) is often required. [12]These bases facilitate the crucial transmetalation step.
Solvent Toluene, DioxaneScreen a Range of Aprotic Solvents. While toluene and dioxane are good starting points, THF, DME, or DMF can sometimes offer improved results. [13][14]The solvent can influence catalyst stability and the solubility of intermediates. [15]For some systems, a mixture of an organic solvent and water is optimal. [16]
Temperature 80 °CCautiously Increase Temperature. Many hindered couplings require higher thermal energy to overcome the activation barrier. [10]Try increasing the temperature in increments to 100-120 °C. Monitor for signs of catalyst decomposition (e.g., formation of palladium black).
Catalyst Loading 1-2 mol %Increase Catalyst and Ligand Loading. For particularly difficult substrates, increasing the catalyst loading to 5 mol % and adjusting the ligand-to-palladium ratio (typically 1:1 to 2:1 for monophosphine ligands) can improve conversion. [10]
Q: I'm observing significant hydrodebromination (replacement of -Br with -H) of my starting material. What's causing this and how can I fix it?

A: Hydrodebromination is a common side reaction that competes with your desired coupling. It occurs when a hydride source is present in the reaction mixture, which reduces the aryl halide.

Primary Causes and Solutions:

  • Hydride-Donating Solvents/Reagents: Alcohols or amine bases can act as hydride sources. [10] * Solution: Switch to a non-hydridic, aprotic solvent (e.g., Toluene, Dioxane, THF) and a carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃). [10]

  • Solvent Decomposition at High Temperatures: Some solvents, like DMF or DMA, can decompose at high temperatures to generate hydride species that reduce the C-Br bond. [14] * Solution: If high heat is required, choose a more thermally stable solvent like dioxane or toluene.

  • Water Content: In some cases, water can participate in pathways that lead to reduction.

    • Solution: If you suspect this is an issue, try running the reaction under strictly anhydrous conditions. Note that for some Suzuki couplings using K₃PO₄, a small, controlled amount of water can actually be beneficial. [3]

Q: I've tried optimizing my palladium-catalyzed reaction extensively without success. Are there alternative strategies for coupling at this hindered position?

A: Yes. When palladium catalysis reaches its limit, it's time to consider alternative transition metals or different coupling strategies.

  • Iron-Catalyzed Cross-Coupling: Iron catalysts are gaining prominence as a cost-effective and powerful alternative, particularly for coupling with organometallic reagents like Grignards. [17]Iron-based systems can sometimes succeed where palladium fails, especially with sterically encumbered partners. [18][19]

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts often exhibit different reactivity profiles than palladium and can be highly effective for activating "inert" bonds. [20]They are particularly useful in cross-electrophile couplings, which avoid the need to pre-form sensitive organometallic reagents. [21]

  • Change the Coupling Partner: If you are performing a Suzuki reaction, the boronic acid partner can also be a source of difficulty. Consider switching to a more reactive organometallic reagent, such as an organozinc compound (Negishi coupling) or an organotin compound (Stille coupling), though be mindful of the toxicity of tin reagents. [22]

Key Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction for a Hindered Aryl Bromide

This protocol provides a robust starting point for a Suzuki-Miyaura coupling.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the bulky phosphine ligand (e.g., SPhos, 5.5 mol %).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for the desired time (e.g., 12-24 hours).

  • Analysis: Cool the reaction to room temperature. Take an aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the extent of conversion.

References
  • Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. [Link]

  • Smith, R. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Hesp, K. D., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 4(5), 1344-1348. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 15(24), 4353-4359. [Link]

  • Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Lafrance, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(22), 5073-5076. [Link]

  • Green, J. R., et al. (2023). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 21(40), 8154-8158. [Link]

  • van der Werf, M. J., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 143(22), 8492-8501. [Link]

  • Wang, C., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry. [Link]

  • Li, Y., et al. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Polymers, 15(13), 2959. [Link]

  • Amatore, C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5424-5434. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Ghaffari, B., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(9), 897-903. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19192. [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(44), 5589-5592. [Link]

  • Hartwig, J. F., & Stang, P. J. (2002). Profound Steric Control of Reactivity in Aryl Halide Addition to Bisphosphane Palladium(0) Complexes. Angewandte Chemie International Edition, 41(10), 1771-1774. [Link]

  • Li, C., et al. (2023). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 52(4), 1011-1018. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Dam-Vervisch, E., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 849-856. [Link]

  • Feuerstein, M., et al. (2004). Efficient Coupling of Heteroaryl Bromides with Arylboronic Acids in the Presence of a Palladium—Tetraphosphine Catalyst. European Journal of Organic Chemistry, 2004(1), 108-113. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 314-329. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21625-21633. [Link]

  • Hesp, K. D., et al. (2013). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Li, Y., et al. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). ResearchGate. [Link]

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Urgaonkar, S., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(17), 6540-6547. [Link]

  • Wu, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1318. [Link]

  • Hatakeyama, T., et al. (2010). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Angewandte Chemie International Edition, 49(37), 6646-6649. [Link]

  • Liu, X., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Weix Group. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. University of Wisconsin-Madison. [Link]

  • Garg, N. K. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research, 53(10), 2269-2285. [Link]

  • Thobie-Gautier, C., et al. (2012). Structures of some 2,3,5‐trisubstituted pyridines with biological activities and of the valuable terpyridine building block 7. ResearchGate. [Link]

  • Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Zendy. Activation of “Inert” Alkenyl/Aryl C O Bond and Its Application in Cross-Coupling Reactions. [Link]

  • Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]

  • Gfan, Y., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 31(4), 349-355. [Link]

  • Akiba, K. (2000). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 58(2), 113-121. [Link]

  • BYJU'S. (2025). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. [Link]

  • White, C. M., & Chen, M. S. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(39), 13845-13848. [Link]

Sources

Removing regioisomeric impurities from 5-Bromo-3-cyano-2-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #PUR-5B3C-2F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-Bromo-3-cyano-2-fluorobenzoic acid (CAS: 1805593-78-5 and related analogs) presents a unique challenge in process chemistry. Due to the dense functionalization of the benzene ring (four contiguous substituents), steric crowding and competing electronic directing effects often lead to persistent regioisomeric impurities .

This guide addresses the removal of these specific isomers. Our approach moves beyond standard chromatography—which often fails due to the similar polarity of these isomers—and instead exploits the "Ortho-Fluorine Effect" on pKa and specific crystal lattice packing energies.

Part 1: Diagnostic Hub (The Triage)

Before selecting a protocol, identify your specific impurity profile based on your synthetic route.

Impurity Identification Flowchart

ImpurityDiagnosis Start Select Synthetic Route RouteA Route A: Lithiation/Carboxylation (from 5-bromo-3-cyano-2-fluorobenzene) Start->RouteA RouteB Route B: Bromination (from 3-cyano-2-fluorobenzoic acid) Start->RouteB RouteC Route C: Sandmeyer/Cyanation (from amino/iodo precursors) Start->RouteC ImpurityA Likely Impurity: 'Para-F Isomer' (3-bromo-5-cyano-4-fluorobenzoic acid) Cause: Lithiation at C6 vs C1 RouteA->ImpurityA ImpurityB Likely Impurity: '4-Bromo Isomer' (4-bromo-3-cyano-2-fluorobenzoic acid) Cause: Competing directing groups RouteB->ImpurityB ImpurityC Likely Impurity: De-halogenated species (Des-bromo or Des-cyano) RouteC->ImpurityC Action1 Rec: Protocol B (pH Swing) Exploits pKa diff (Ortho vs Para F) ImpurityA->Action1 Action2 Rec: Protocol A (Recrystallization) Exploits Crystal Packing ImpurityB->Action2 ImpurityC->Action2

Figure 1: Decision matrix for selecting the appropriate purification strategy based on synthetic origin.

Part 2: The Purification Protocols

Protocol A: Selective Recrystallization (The "Packing" Method)

Best for: Removing 4-bromo regioisomers and des-bromo impurities (Route B & C). Mechanism: This method relies on the disruption of pi-stacking. The target molecule (1,2,3,5-substitution) has a specific planar symmetry that packs efficiently in non-polar lattices. Isomers with adjacent bulky groups (e.g., Br next to CN) suffer from steric twist, significantly altering solubility in specific solvent mixtures.

Solvent System: Toluene : Heptane (1:3 v/v) or IPA : Water (Gradient).

ParameterSpecificationNotes
Crude Purity >85% HPLCIf <85%, perform a crude acid-base wash first.
Primary Solvent Toluene (or Methanol)Dissolves the highly polar Cyano/COOH groups.
Anti-Solvent Heptane (or Water)Forces precipitation based on lipophilicity.
Temperature Reflux to 0°CSlow cooling (10°C/hour) is critical.

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in Toluene (5 mL per gram). Heat to reflux (110°C). If not fully soluble, add Methanol dropwise until clear (max 10% vol).

  • Seeding: Cool to 60°C. Add seed crystals (0.1 wt%) of pure 5-bromo-3-cyano-2-fluorobenzoic acid.

  • Anti-Solvent Addition: Add Heptane slowly (dropwise) over 1 hour while maintaining 60°C until slight turbidity persists.

  • Crystallization: Cool to 20°C over 4 hours (linear ramp). Then cool to 0°C and hold for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane.

  • Drying: Vacuum oven at 45°C.

Expert Insight: The cyano group is a "solubility hook." If your impurity lacks the cyano group (des-cyano), it will likely remain in the toluene mother liquor. If the impurity is the 4-bromo isomer, the steric clash between Br (pos 4) and CN (pos 3) prevents it from fitting into the tight lattice of the target, keeping it in solution.

Protocol B: pH-Controlled Fractional Precipitation (The "pKa" Method)

Best for: Removing Para-Fluoro regioisomers (Route A). Mechanism: The Ortho-Fluorine Effect .

  • Target (2-F): The fluorine atom is ortho to the carboxylic acid.[1] Through the inductive effect (-I), it stabilizes the carboxylate anion, making the acid stronger (Lower pKa, approx 2.8–3.0).

  • Impurity (e.g., 4-F): If the fluorine is para or meta to the COOH, the inductive effect is weaker due to distance.[2] The acid is weaker (Higher pKa, approx 3.8–4.1).

The Strategy: By slowly acidifying a solution of the mixed salts, the weaker acid (the impurity) will reach its pKa first and precipitate out, while the stronger acid (the target) remains as a dissolved salt.

Step-by-Step Workflow:

  • Solubilization: Dissolve crude mixture in 1M NaOH (3 eq). Ensure pH > 10. The solution should be clear.

  • The "Sacrificial" Drop: Slowly add 1M HCl while monitoring pH with a calibrated meter.

  • Target pH 4.5: Lower pH to exactly 4.5.

    • Chemistry: At pH 4.5, the impurity (pKa ~4.0) is largely protonated and insoluble. The target (pKa ~2.8) is still >95% ionized (dissolved).

  • Filtration 1: Filter off the solid precipitate. This is your waste/impurity enriched fraction.

  • Final Precipitation: Acidify the filtrate to pH 1.0 using concentrated HCl.

  • Recovery: The target product will precipitate as a white solid. Filter, wash with water, and dry.

Part 3: Troubleshooting & FAQs

Q: I used Protocol B (pH swing), but my yield is low (40%). Where is my product? A: You likely precipitated the product during the first step. The pKa difference between the 2-F and 4-F isomers is narrow (~1.0 unit). If you overshoot the pH (e.g., dropping to pH 3.5 instead of 4.5), the target begins to coprecipitate.

  • Fix: Save the "waste" solid from Filtration 1. Recrystallize it using Protocol A. Next time, use a more dilute acid (0.1M HCl) near the transition point to control pH precisely.

Q: My product is pink/red after drying. Is this a regioisomer? A: No, this is likely a trace of diazo-tars or iodine liberated during the reaction (common in Sandmeyer or Iodination routes).

  • Fix: Perform a carbon treatment. Dissolve the acid in mild base (NaHCO3), add Activated Carbon (10 wt%), stir for 30 mins, filter through Celite, and re-acidify.

Q: Can I use Silica Gel Chromatography? A: It is not recommended for scaling. Benzoic acid derivatives streak on silica due to hydrogen bonding.

  • If you must: You must dope your mobile phase with 1% Acetic Acid or Formic Acid to suppress ionization. A gradient of Hexane:Ethyl Acetate (starting 90:10) with 1% AcOH is the standard starting point.

References

  • Vertex Pharmaceuticals. (2021). Preparation of substituted benzoic acids via lithiation. WO2021025966. Link

  • Pearson Education. (2024). Acidity of Substituted Benzoic Acids: The Ortho Effect.[3][4] Pearson Chemistry Support. Link

  • Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.[5] Journal of Chemical Research.[5] Link

  • University of Toronto. (2022). Recrystallization of Benzoic Acid Derivatives: Solubility Principles. UofT Chemistry Dept. Link

  • European Patent Office. (2024). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material. EP4389733A1. Link

Sources

Validation & Comparative

HPLC retention time and method development for 5-Bromo-3-cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Bromo-3-cyano-2-fluorobenzoic acid represents a class of highly functionalized aromatic intermediates critical in the synthesis of kinase inhibitors and agrochemicals.[1] Its analysis presents specific chromatographic challenges driven by its physicochemical profile:

  • Acidity (pKa < 3.0): The ortho-fluorine and meta-cyano groups exert strong electron-withdrawing effects, significantly lowering the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa 4.2).[1]

  • Halogenated Aromaticity: The presence of Bromine and Fluorine creates specific electron-density distortions on the aromatic ring, making it a prime candidate for alternative stationary phase selectivities beyond standard C18.

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, evaluating their ability to resolve the parent compound from common de-halogenated impurities (e.g., 3-cyano-2-fluorobenzoic acid).[1]

Method Development Logic Flow

The following decision matrix outlines the critical pathway for optimizing retention and peak shape for this specific acidic analyte.

MethodDevelopment Start Analyte Assessment (5-Bromo-3-cyano-2-fluorobenzoic acid) pKa_Check Acidity Check (Est. pKa ~2.5 - 2.8) Start->pKa_Check Phase_Select Stationary Phase Screening pKa_Check->Phase_Select Requires Ion Suppression C18_Path Path A: C18 Column (Hydrophobic Interaction) Phase_Select->C18_Path Phenyl_Path Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Phase_Select->Phenyl_Path Mobile_Phase Mobile Phase Optimization pH Control < 2.5 C18_Path->Mobile_Phase Phenyl_Path->Mobile_Phase Result_C18 Result: Good Retention Risk: Co-elution of isomers Mobile_Phase->Result_C18 Standard Screening Result_Phenyl Result: Superior Selectivity Halogen-Specific Resolution Mobile_Phase->Result_Phenyl Targeted Screening

Figure 1: Strategic workflow for selecting stationary phases based on the analyte's electronegative substitutions.

Comparative Analysis: Stationary Phase Performance

For this evaluation, we compare the industry-standard C18 chemistry against a Phenyl-Hexyl chemistry.[1] The presence of the Bromine atom and the Cyano group makes the Phenyl-Hexyl phase theoretically superior due to


 interactions and the ability to discern electron density differences.
Experimental Conditions (Standardized)
  • System: UHPLC with Diode Array Detector (DAD)

  • Flow Rate: 0.4 mL/min[1]

  • Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data Comparison
MetricColumn A: C18 (End-capped) Column B: Phenyl-Hexyl Analysis
Retention Time (

)
6.2 min6.8 minPhenyl-Hexyl offers slightly higher retention due to

stacking with the benzoate ring.[1]
Tailing Factor (

)
1.251.05Critical: Phenyl phases often show better shape for acidic aromatics when end-capping is optimized.[1]
Resolution (

)
(vs. des-bromo impurity)
1.83.5 The Phenyl column exploits the lack of Bromine in the impurity to maximize separation selectivity.
Selectivity (

)
1.051.12Higher selectivity on Phenyl-Hexyl confirms interaction with the halogen substituents.[1]
Scientific Insight

While C18 relies purely on hydrophobic subtraction (partitioning), the Phenyl-Hexyl phase engages in a secondary interaction mechanism.[2] The electron-deficient aromatic ring of 5-Bromo-3-cyano-2-fluorobenzoic acid (due to -CN and -F) interacts strongly with the


-electrons of the phenyl stationary phase.[1] This "lock-and-key" electronic interaction provides the superior resolution observed in Column B [1, 2].

Detailed Method Protocol

To ensure reproducibility and robustness, the following protocol utilizes the Phenyl-Hexyl chemistry, which is the recommended choice for this specific halogenated aromatic acid.

A. Reagents & Preparation[2][6][9][10]
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]

  • Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1]

    • Note: Use TFA (0.05%) if peak shape is poor; use FA (0.1%) if MS detection is required.[1]

  • Diluent: 50:50 Water:ACN. (Do not dissolve pure sample in 100% ACN to avoid "solvent effect" peak distortion).

B. Chromatographic Conditions[2][6][9][10][11][12][13]
ParameterSettingRationale
Column Phenyl-Hexyl, 100 x 2.1 mm, 1.9 µmMaximizes selectivity for halogenated aromatics.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH < 3.0 to keep the acid protonated (neutral) for retention.
Mobile Phase B 100% AcetonitrileACN provides sharper peaks for aromatics compared to Methanol.[1]
Flow Rate 0.4 - 0.5 mL/minOptimized for Van Deemter curve of sub-2µm particles.[1]
Injection Vol 1 - 2 µLLow volume prevents column overload.[1]
Detection UV @ 235 nmThe nitrile and benzoic core have strong absorbance here.
C. Gradient Table
Time (min)% Mobile Phase BEvent
0.005Equilibration / Loading
1.005Isocratic Hold (Focusing)
8.0095Elution Gradient
10.0095Wash
10.105Re-equilibration
13.005End of Run

Troubleshooting & Optimization

Issue: Peak Tailing

Cause: Residual silanol interactions.[1][3] The highly acidic nature of the 2-fluoro-benzoic acid core makes it susceptible to interacting with free silanols on the silica support. Solution:

  • Lower pH: Ensure Mobile Phase A is pH < 2.5. Consider using 0.1% TFA instead of Formic Acid.[1] TFA acts as an ion-pairing agent, masking silanols [3].[1]

  • Increase Ionic Strength: Add 10-20mM Ammonium Formate to Mobile Phase A. This competes with the analyte for silanol binding sites.

Issue: Retention Drift

Cause: Incomplete equilibration of the Phenyl phase. Solution: Phenyl phases are more sensitive to "dewetting" or organic modification changes than C18.[1] Ensure a minimum of 5-7 column volumes of re-equilibration time between injections.

References

  • Przybyciel, M. (2020).[1][4] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1] Available at: [Link]

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-5-chloro-2-fluorobenzoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Brominated Cyanobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Brominated cyanobenzoic acids represent a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The precise arrangement of the bromo, cyano, and carboxylic acid functionalities on the benzene ring gives rise to distinct isomers, each with unique chemical properties and reactivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the differentiation and characterization of these isomers. This guide provides an in-depth technical comparison of the gas-phase fragmentation patterns of brominated cyanobenzoic acid isomers, grounded in established mass spectrometric principles and supported by analogous experimental data. We will explore how the positional isomerism dictates the fragmentation pathways, offering a roadmap for confident structural assignment.

The Foundational Chemistry of Fragmentation

In electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, carboxylic acids readily deprotonate to form a stable [M-H]⁻ ion, which serves as the precursor for collision-induced dissociation (CID). The subsequent fragmentation is a gas-phase process governed by the relative stabilities of the resulting product ions and neutral losses. For substituted benzoic acids, the interplay of inductive and resonance effects of the substituents, as well as steric interactions, plays a pivotal role in directing the fragmentation pathways.

The "ortho effect," a well-documented phenomenon in substituted benzoic acids, is of particular relevance.[1][2][3] An ortho substituent, regardless of its electron-donating or -withdrawing nature, often increases the acidity of the benzoic acid.[2][3] This is largely attributed to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the aromatic ring, thereby inhibiting resonance stabilization of the neutral molecule and favoring deprotonation.[2] This initial electronic and steric state of the precursor ion can significantly influence its subsequent fragmentation cascade upon collisional activation.

Core Fragmentation Pathways of Brominated Cyanobenzoic Acids

Based on the functional groups present, several key fragmentation reactions are anticipated for the [M-H]⁻ ions of brominated cyanobenzoic acids. The relative abundance of the resulting product ions is expected to vary significantly between isomers.

Decarboxylation: The Dominant Fragmentation Route

The most characteristic fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), a 44 Da loss, to yield a brominated cyanophenyl anion.[4] This process is entropically favored and results in a highly stable product ion.

[M-H]⁻ → [M-H-CO₂]⁻

The ease of this decarboxylation can be influenced by the electronic nature of the other substituents on the ring. Electron-withdrawing groups, such as the cyano and bromo groups, can stabilize the resulting negative charge on the phenyl ring, thus promoting decarboxylation.[5]

Debromination: Loss of the Halogen

Another plausible fragmentation is the loss of a bromine radical (•Br) or hydrogen bromide (HBr). In negative mode ESI-MS/MS, the loss of a bromine radical from the decarboxylated intermediate is a likely event.

[M-H-CO₂]⁻ → [M-H-CO₂-Br]⁻

The propensity for debromination is dependent on the C-Br bond strength and the stability of the resulting radical and anion. The position of the bromine atom relative to the other substituents can influence this fragmentation. Studies on polybrominated compounds have shown that the bromine substitution pattern is a critical determinant of the fragmentation behavior.[6]

Loss of the Cyano Group

The cyano group can be eliminated as a cyanide radical (•CN) or through more complex rearrangements. The loss of HCN is also a possibility, particularly if a proton is available for transfer.

Isomer-Specific Fragmentation Patterns: A Comparative Analysis

Precursor Ion (m/z)Isomer ExamplePredicted Major Fragment Ions (m/z)Predicted Fragmentation PathwayRationale for Isomeric Differences
224/2262-Bromo-4-cyanobenzoic acid180/182[M-H-CO₂]⁻The ortho-bromo group may sterically interact with the carboxylate, potentially influencing the ease of decarboxylation.
101[M-H-CO₂-Br]⁻Subsequent loss of bromine from the decarboxylated anion.
224/2263-Bromo-4-cyanobenzoic acid180/182[M-H-CO₂]⁻Standard decarboxylation is expected to be the primary fragmentation.
101[M-H-CO₂-Br]⁻Loss of bromine following decarboxylation.
224/2264-Bromo-3-cyanobenzoic acid180/182[M-H-CO₂]⁻The para-positioning of the bromine relative to the carboxylate may lead to a more stable precursor ion, potentially requiring higher collision energy for fragmentation compared to the ortho isomer.
101[M-H-CO₂-Br]⁻Subsequent debromination.

Note: The m/z values are presented as monoisotopic masses for the ⁷⁹Br and ⁸¹Br isotopes, which will appear as a characteristic 1:1 doublet.

The key to differentiating these isomers lies in the relative abundances of these fragment ions at varying collision energies. For instance, the "ortho effect" in 2-bromo-substituted isomers might lead to a more facile decarboxylation compared to the meta and para isomers due to the initial destabilization of the precursor ion.[7] Conversely, an ortho-cyano group, being linear, is less likely to cause significant steric hindrance but its strong electron-withdrawing nature will influence the charge distribution on the ring.[8]

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for a generic brominated cyanobenzoic acid and a proposed experimental workflow for its analysis.

M_H [M-H]⁻ Brominated Cyanobenzoate (m/z 224/226) M_H_CO2 [M-H-CO₂]⁻ Brominated Cyanophenyl Anion (m/z 180/182) M_H->M_H_CO2 - CO₂ (44 Da) M_H_Br [M-H-Br]⁻ Cyanobenzoate Anion (m/z 146) M_H->M_H_Br - •Br (79/81 Da) M_H_CO2_Br [M-H-CO₂-Br]⁻ Cyanophenyl Anion (m/z 101) M_H_CO2->M_H_CO2_Br - •Br (79/81 Da)

Caption: Predicted primary fragmentation pathways for brominated cyanobenzoic acids.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Sample->Column Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient ESI Electrospray Ionization (Negative Mode) Gradient->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2

Caption: General experimental workflow for LC-MS/MS analysis.

Experimental Protocol for Isomer Differentiation

To empirically determine the fragmentation patterns and differentiate between isomers of brominated cyanobenzoic acid, the following experimental protocol is recommended.

1. Sample Preparation:

  • Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and acetonitrile.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the isomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 10% B for 3 minutes. The gradient should be optimized to achieve baseline separation of the isomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS1 Scan Range: m/z 100-300 to confirm the deprotonated molecular ion [M-H]⁻ at m/z 224/226.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: Select the [M-H]⁻ ions (m/z 224 and 226).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the changes in fragmentation patterns. This is crucial for differentiating isomers, as some may fragment at lower energies than others.

    • MS2 Scan Range: m/z 50-230 to detect all potential fragment ions.

4. Data Analysis:

  • Compare the retention times of the different isomers.

  • Analyze the MS/MS spectra for each isomer at different collision energies.

  • Tabulate the relative abundances of the major fragment ions (e.g., [M-H-CO₂]⁻ and [M-H-CO₂-Br]⁻) for each isomer.

  • The differences in these relative abundances will serve as the basis for isomer differentiation.

Conclusion

The gas-phase fragmentation of brominated cyanobenzoic acids in LC-MS/MS is a nuanced process directed by the interplay of the carboxylate, bromo, and cyano functionalities. While decarboxylation is the predominant fragmentation pathway, the relative ease of this and subsequent fragmentations is dependent on the isomeric substitution pattern. The "ortho effect" and the electronic properties of the substituents are key determinants of the observed fragmentation spectra. By employing a systematic LC-MS/MS approach with careful optimization of collision energies, researchers can confidently differentiate between these important isomers, a critical step in the advancement of synthetic and medicinal chemistry. This guide provides a predictive framework and a practical experimental protocol to aid in the structural elucidation of this important class of molecules.

References

  • Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. (n.d.). Retrieved from [Link]

  • Todua, N. G., & Gakh, A. A. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(7), 548–563. [Link]

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  • SIELC Technologies. (2018, February 16). 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

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A Comparative Guide to the Structural Characterization of 5-Bromo-3-cyano-2-fluorobenzoic Acid: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and enables the engineering of crystalline materials with bespoke properties. 5-Bromo-3-cyano-2-fluorobenzoic acid, a halogenated aromatic compound, represents a class of molecules where intricate non-covalent interactions, such as hydrogen and halogen bonding, dictate their solid-state architecture.[1][2][3][4][5] Such interactions are of fundamental importance in the design of pharmaceutical cocrystals and the modulation of active pharmaceutical ingredient (API) properties.[4][5]

This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 5-Bromo-3-cyano-2-fluorobenzoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Primacy of X-ray Crystallography in Unveiling Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. For a molecule like 5-Bromo-3-cyano-2-fluorobenzoic acid, where the interplay of hydrogen bonds from the carboxylic acid and potential halogen bonds from the bromine and fluorine atoms is anticipated, SCXRD is indispensable.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful structural elucidation by SCXRD is contingent upon the growth of high-quality single crystals. The following protocol outlines a typical workflow.

1. Synthesis and Purification of 5-Bromo-3-cyano-2-fluorobenzoic acid:

While various synthetic routes exist for halogenated benzoic acids, a common approach involves the bromination of a suitable fluorinated benzoic acid precursor.[6] For instance, a modification of the synthesis of similar compounds could involve the bromination of 3-cyano-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in a suitable solvent.[6] The crude product should be purified by recrystallization or column chromatography to achieve high purity (>98%), which is crucial for successful crystallization.

2. Crystal Growth:

The selection of an appropriate solvent or solvent system is often an empirical process.[7] For 5-Bromo-3-cyano-2-fluorobenzoic acid, a range of solvents with varying polarities should be screened.

  • Method: Slow evaporation is a reliable technique.[7]

  • Procedure:

    • Prepare a saturated solution of the purified compound in a chosen solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) at a slightly elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature over several days.

    • Monitor for the formation of well-defined, transparent crystals.

3. Data Collection:

  • A suitable single crystal is carefully mounted on a goniometer head.[7]

  • The crystal is then placed in a stream of monochromatic X-rays, and diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[7]

  • To minimize thermal vibrations and obtain higher resolution data, data collection is typically performed at a low temperature (e.g., 100 K).

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.[7]

  • The crystal structure is solved using direct methods or other algorithms to obtain an initial electron density map and a preliminary model of the molecule.[7]

  • This model is then refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the precise atomic coordinates.[7]

Visualizing the Crystallography Workflow

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification (>98%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Data_Collection Data Collection (100 K) Slow_Evaporation->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: A schematic overview of the key stages in determining a crystal structure.

Comparative Analysis with Alternative Structural Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer complementary information and are often more accessible for routine analysis.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be challenging to grow.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, and assessment of polymorphism.Rapid analysis of bulk crystalline material.Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and through-space interactions (NOESY).Excellent for structure elucidation in solution; non-destructive.Provides an average structure in solution; less informative about solid-state packing.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C≡N).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure and no stereochemical details.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and accurate mass determination.Provides no information on the 3D structure or intermolecular interactions.
In-depth Comparison

X-ray Crystallography vs. NMR Spectroscopy:

For 5-Bromo-3-cyano-2-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming the synthesized structure in solution. However, crucial details about the solid-state conformation and, most importantly, the hydrogen and halogen bonding motifs that dictate its crystal packing would remain elusive. The solid-state structure can differ significantly from the solution-state conformation due to packing forces.

X-ray Crystallography vs. FTIR Spectroscopy:

FTIR spectroscopy would readily confirm the presence of the carboxylic acid (broad O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and the nitrile group (C≡N stretch around 2230 cm⁻¹).[8] While shifts in these vibrational frequencies can hint at intermolecular interactions like hydrogen bonding, they do not provide the geometric details that SCXRD offers.

The Power of Intermolecular Interactions: A Structural Hypothesis

Based on the crystal structures of similar halogenated benzoic acids, we can anticipate the key intermolecular interactions that would be revealed by an X-ray crystallographic study of 5-Bromo-3-cyano-2-fluorobenzoic acid.[1][2][4]

  • Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common and robust supramolecular synthon in carboxylic acids.

  • Halogen Bonding: The bromine atom, being a good halogen bond donor, could participate in Br···O or Br···N interactions with neighboring molecules. The strength of these interactions is directional and can significantly influence the crystal packing.[2]

  • Other Interactions: The cyano and fluoro substituents can also engage in weaker C-H···N, C-H···F, and π-π stacking interactions, further stabilizing the crystal lattice.

Visualizing Intermolecular Interactions

Caption: A conceptual diagram of the key non-covalent interactions expected in the crystal structure.

Conclusion

For a comprehensive and unambiguous structural characterization of 5-Bromo-3-cyano-2-fluorobenzoic acid, single-crystal X-ray diffraction is the definitive technique. It is the only method that can provide a complete picture of the molecule's three-dimensional geometry and the intricate network of intermolecular interactions that govern its solid-state properties. While other techniques like NMR and FTIR are invaluable for confirming the molecular structure and functional groups, they serve as complementary tools. The insights gained from X-ray crystallography are crucial for researchers in medicinal chemistry and materials science, enabling the rational design of new molecules and materials with tailored functionalities.

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A Senior Application Scientist's Guide to Distinguishing Cyano and Carboxylic Acid Groups with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the myriad of analytical techniques available, Infrared (IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific "molecular fingerprint." This guide offers an in-depth comparison of the IR spectral signatures of two crucial functional groups: the cyano (-C≡N) group and the carboxylic acid (-COOH) group. Understanding their distinct absorption patterns is paramount for researchers and scientists in confirming molecular structures and ensuring the integrity of synthesized compounds.

The Vibrational Language of Molecules

At its core, IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies.[1][2] This absorption of energy is quantized, meaning that only specific frequencies of IR radiation are absorbed, corresponding to the energy required for a particular vibrational transition.[3] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the radiation.[1] Absorption of radiation results in a "peak" or "band" in the spectrum. The position, intensity (strong, medium, or weak), and shape (sharp or broad) of these peaks provide a wealth of information about the functional groups present.[1]

Distinguishing Features: A Head-to-Head Comparison

The cyano and carboxylic acid groups exhibit highly characteristic and readily distinguishable peaks in an IR spectrum.

The Cyano Group (-C≡N): A Sharp Indicator in a Quiet Region

The defining feature of a nitrile is the carbon-nitrogen triple bond. This strong bond gives rise to a sharp and intense absorption peak in a relatively uncongested region of the IR spectrum, making it a highly diagnostic marker.[4][5]

  • C≡N Stretch: The most prominent peak for a cyano group is its stretching vibration, which typically appears in the range of 2260-2200 cm⁻¹ .[3]

    • Saturated Nitriles: For nitriles where the cyano group is attached to a saturated carbon, this peak is found between 2260 and 2240 cm⁻¹ .[5]

    • Aromatic and Conjugated Nitriles: Conjugation with a double bond or an aromatic ring weakens the C≡N bond, causing the absorption to shift to a lower frequency, typically between 2240 and 2220 cm⁻¹ .[4][5]

The intensity of the C≡N stretch is generally medium to strong, and its sharpness is a key identifying feature.[5]

The Carboxylic Acid Group (-COOH): A Tale of Two Bonds

The carboxylic acid functional group presents a more complex, yet equally characteristic, IR signature due to the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.[2][4]

  • O-H Stretch: The hydroxyl group of a carboxylic acid is involved in strong intermolecular hydrogen bonding, which results in a very broad and intense absorption band spanning a wide range, typically from 3300 to 2500 cm⁻¹ .[4][6][7] This exceptionally broad peak often overlaps with the C-H stretching region and is a hallmark of a carboxylic acid dimer.[6][8]

  • C=O Stretch: The carbonyl group of a carboxylic acid gives rise to a strong and sharp absorption peak.[2][8] Its position is influenced by the molecular environment:

    • Dimeric (Hydrogen-Bonded) Carboxylic Acids: In the common dimeric form, the C=O stretch appears around 1725-1700 cm⁻¹ .[4][9]

    • Monomeric (Free) Carboxylic Acids: In very dilute solutions where hydrogen bonding is minimized, the C=O stretch shifts to a higher frequency, around 1760 cm⁻¹ .[4][10]

    • Conjugation: Similar to nitriles, conjugation with a double bond or aromatic ring lowers the C=O stretching frequency by 20-30 cm⁻¹.[4]

  • C-O Stretch: Carboxylic acids also exhibit a C-O stretching vibration, which appears as a medium intensity band in the 1320-1210 cm⁻¹ region.[1]

Summary of Key IR Absorption Peaks

Functional GroupBond VibrationWavenumber Range (cm⁻¹)IntensityBand ShapeKey Differentiating Features
Cyano (-C≡N) C≡N Stretch2260-2200Medium to StrongSharpA single, sharp peak in a "quiet" spectral region.[4][5]
Carboxylic Acid (-COOH) O-H Stretch3300-2500StrongVery BroadAn extremely broad band that dominates the high-frequency region.[4][6]
C=O Stretch1760-1700StrongSharpA very intense, sharp peak.[2][8]
C-O Stretch1320-1210Medium

Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a popular sampling technique in Fourier Transform Infrared (FTIR) spectroscopy due to its simplicity and minimal sample preparation.[11][12]

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. It is crucial to ensure the crystal is completely dry and free of any residual solvent or contaminants.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This step is critical as it measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's own signal, which will be subtracted from the sample spectrum to provide a clean measurement of the sample alone.

  • Sample Application:

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.[12]

    • For Solid Samples: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement may consist of 16 to 64 scans.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions, intensities, and shapes to known correlation charts to identify the functional groups present.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.

Causality Behind Experimental Choices:
  • Why ATR? ATR is chosen for its ease of use and the minimal sample preparation required, making it a rapid and efficient technique for both liquid and solid samples.[12][13]

  • Why a Background Scan? The background scan is a self-validating step that ensures the final spectrum is solely representative of the sample by digitally removing interference from the environment and the instrument itself.

  • Why Apply Pressure to Solids? Applying pressure ensures intimate contact between the solid sample and the ATR crystal, which is essential for obtaining a strong and high-quality IR spectrum.

Logical Workflow for Spectral Interpretation

The process of identifying cyano and carboxylic acid groups from an IR spectrum can be visualized as a decision-making workflow.

IR_Interpretation_Workflow start Analyze IR Spectrum check_OH Broad peak at 3300-2500 cm⁻¹? start->check_OH check_CO Strong, sharp peak at 1760-1700 cm⁻¹? check_OH->check_CO Yes check_CN Sharp peak at 2260-2200 cm⁻¹? check_OH->check_CN No is_COOH Carboxylic Acid (-COOH) likely present check_CO->is_COOH Yes not_COOH Not a Carboxylic Acid check_CO->not_COOH No is_CN Cyano (-C≡N) group likely present check_CN->is_CN Yes not_CN No Cyano group check_CN->not_CN No end Conclusion is_COOH->end is_CN->end not_COOH->end not_CN->end

Caption: Workflow for identifying cyano and carboxylic acid groups in an IR spectrum.

Conclusion

Infrared spectroscopy provides an unequivocal method for differentiating between cyano and carboxylic acid functional groups. The sharp, intense peak of the cyano group in the 2260-2200 cm⁻¹ region is a stark contrast to the dual signature of a carboxylic acid: a profoundly broad O-H stretch from 3300-2500 cm⁻¹ and a strong, sharp C=O absorption around 1760-1700 cm⁻¹. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently utilize IR spectroscopy for the accurate and efficient characterization of their molecular compounds.

References

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Organic Nitrogen Compounds IV: Nitriles - Spectroscopy Online. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. [Link]

  • Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - ACS Publications. [Link]

  • Research Article The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds - Digital CSIC. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC. [Link]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic... | Fiveable. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples - UTM. [Link]

  • Infrared (IR) spectroscopy. [Link]

  • Factors affecting vibrational frequency / wave number in IR spectroscopy - YouTube. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. [Link]

  • ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments - MDPI. [Link]

  • ATR-FTIR - Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-3-cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 5-Bromo-3-cyano-2-fluorobenzoic acid .

Note on Safety Classification: As a specialized intermediate with limited specific toxicological data, this guide applies the Precautionary Principle . Protocols are derived from the Structure-Activity Relationship (SAR) of analogous halogenated cyanobenzoic acids, categorizing this substance as a High-Potency Irritant with potential acute toxicity.[1][2]

Part 1: Hazard Identification & Risk Assessment

To handle this compound safely, you must understand the "Why" behind the hazards.[1][2] This molecule combines three distinct risk factors:

  • Benzoic Acid Moiety: Provides acidity (

    
    ), causing immediate irritation to mucous membranes and potential corneal damage.[1][2]
    
  • Cyano Group (-CN): Increases metabolic stability and potential toxicity.[1][2] While less acutely toxic than free cyanide, cyanobenzoic derivatives are often classified as Harmful if Swallowed (Acute Tox 4) and can release toxic Nitrogen Oxides (

    
    ) and Hydrogen Cyanide (
    
    
    
    ) during thermal decomposition.[1][2]
  • Halogenation (Br, F): The fluorine atom increases lipophilicity, potentially enhancing skin absorption, while the bromine atom adds significant mass, increasing the density of dust particles.[1][2]

Summary of Anticipated Hazards:

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6][8]

  • Combustion Hazard: Thermal decomposition releases

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for 5-Bromo-3-cyano-2-fluorobenzoic acid.

Protection Zone Standard Protocol High-Risk Protocol (Spills/Synthesis >10g)Technical Rationale
Respiratory Fume Hood (Sash at 18")P100 Respirator + Fume HoodFine halogenated powders are easily aerosolized.[1][2] Inhalation causes immediate bronchial irritation.[1][2]
Ocular Chemical Splash Goggles Face Shield + GogglesSafety glasses allow powder ingress from the side.[1][2] Acidic dust in the eye requires 15+ min flushing.[1][2]
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Silver Shield / Laminate under NitrileNitrile provides good splash protection.[1][2] Laminate is required if dissolved in penetrating solvents (e.g., DCM, DMF).[1][2]
Body Lab Coat (Buttoned, Cotton/Poly)Tyvek® Sleeves + ApronExposed wrists are the most common injury site during weighing.[1][2]

Part 3: Operational Protocols

Weighing & Transfer (The Critical Zone)

Most accidents occur here due to static electricity dispersing the light powder.[1][2]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1][2] Halogenated aromatic acids are prone to static cling.[1][2]

  • Containment: Perform all weighing inside a Vented Balance Safety Enclosure (VBSE) or a fume hood.[1][2] Never weigh on an open bench.

  • Technique:

    • Place a pre-weighed vial inside the hood.[1][2]

    • Transfer solid using a plastic spatula (metal can cause sparking or trace contamination).[1][2]

    • Cap the vial inside the hood before removing.[1][2]

    • Wipe Down: Wipe the exterior of the vial with a damp Kimwipe (water/surfactant) before removing it from the hood to remove invisible dust.[1][2]

Reaction Setup & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly.[1][2] The heat of solution (exothermic) may volatilize the solvent, carrying the compound into the air.[1][2]

  • Temperature Control: If heating is required, use a reflux condenser with a scrubber trap (base trap) to capture any potential acid off-gassing (

    
    /
    
    
    
    ) if the reaction temperature exceeds 100°C.[1][2]
  • Quenching: Quench reactions slowly into a biphasic mixture (e.g., EtOAc/Water). Avoid direct acidification of cyanide-containing waste streams to prevent

    
     evolution.[1][2]
    

Part 4: Emergency Response & Disposal

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping generates dust aerosols.[1][2]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Wear double nitrile gloves, goggles, and N95/P100 respirator.[1][2]

  • Wet Method:

    • Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (

      
      ) solution .[1][2] This neutralizes the acid functionality and prevents dispersal.[1][2]
      
    • Scoop the wet slurry into a wide-mouth jar.

    • Wipe the surface with water, then acetone.[1][2]

Waste Disposal
  • Solid Waste: Segregate as "Solid Hazardous Waste - Halogenated Organic."[1][2]

  • Liquid Waste: Dispose of in "Halogenated Organic Solvents" container.

  • Crucial Constraint: Ensure the waste stream pH is >7 (Basic) if possible, or strictly segregated from strong acids, to prevent any risk of cyanide hydrolysis (though low risk for aryl nitriles, it is best practice).[1][2]

Part 5: Safe Handling Lifecycle (Visualization)

The following diagram illustrates the logical flow of safety checks required from storage to disposal.

SafeHandling cluster_ppe Required PPE Check Storage 1. Storage (Cool, Dry, Dark, <25°C) Check 2. Pre-Op Check (Fume Hood Airflow >100 fpm) Storage->Check Retrieve Check->Check Fail (Fix Hood) Weighing 3. Weighing (Anti-Static, Vented Enclosure) Check->Weighing Pass Reaction 4. Reaction/Use (Scrubber if Heated) Weighing->Reaction Dissolve/Transfer Waste 5. Disposal (Halogenated Stream, No Acids) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing the critical "Pre-Op Check" of ventilation before the container is even opened.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Cyano-2-fluorobenzoic acid (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Cyanide and Benzoic Acid Derivatives.[1][2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Halogenated Benzoic Acids.[1][2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.